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  • Product: 4-(6-Methyl-4-oxohept-5-en-2-yl)cyclohex-2-en-1-one
  • CAS: 170380-68-4

Core Science & Biosynthesis

Foundational

Elucidating the Biosynthetic Pathway of Turmeric Norbisabolane Sesquiterpenoid CAS 170380-68-4

Executive Summary The rhizomes of Curcuma longa (turmeric) are a rich reservoir of bioactive bisabolane-type sesquiterpenoids[1]. While standard turmerones (e.g., ar-turmerone, α -turmerone) possess a C15 skeleton, the c...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rhizomes of Curcuma longa (turmeric) are a rich reservoir of bioactive bisabolane-type sesquiterpenoids[1]. While standard turmerones (e.g., ar-turmerone, α -turmerone) possess a C15 skeleton, the compound CAS 170380-68-4 —chemically identified as 4-(6-Methyl-4-oxohept-5-en-2-yl)cyclohex-2-en-1-one—is a rare C14 norbisabolane [2]. Its unique structural deletion of a ring methyl group implies a highly specialized, late-stage oxidative cleavage in its biosynthetic pathway. This whitepaper provides an in-depth mechanistic guide to its biosynthesis, detailing the enzymatic causality, self-validating experimental protocols, and quantitative kinetic frameworks necessary for researchers and drug development professionals aiming to harness or engineer this pathway.

Core Biosynthetic Pathway: Logic and Causality

The biosynthesis of CAS 170380-68-4 represents a convergence of primary metabolism and specialized secondary oxidative tailoring. The pathway can be divided into three distinct mechanistic phases:

Phase I: Precursor Supply and Chain Elongation

Sesquiterpenoids require a 15-carbon prenyl donor. In Curcuma longa, the universal precursors Isopentenyl Pyrophosphate (IPP) and Dimethylallyl Pyrophosphate (DMAPP) are synthesized via the cytosolic Mevalonate (MVA) pathway and the plastidial Methylerythritol Phosphate (MEP) pathway[3].

  • Causality: To form the C15 backbone, Farnesyl Pyrophosphate Synthase (FPPS) acts as the critical chain-elongation enzyme, catalyzing the sequential head-to-tail condensation of two IPP molecules with one DMAPP molecule.

Phase II: Cyclization to the Bisabolane Framework

The linear FPP is folded into a monocyclic structure by a specialized sesquiterpene synthase (TPS), specifically a Bisabolene Synthase .

  • Causality: The TPS ionizes the pyrophosphate group of FPP to generate a farnesyl cation. Isomerization to nerolidyl diphosphate (NPP) allows the molecule to adopt a cisoid conformation. A subsequent secondary ionization triggers an intramolecular electrophilic attack (C1 to C6 closure), forming the monocyclic bisabolyl cation [4]. Deprotonation of this cation yields α -bisabolene, establishing the foundational C15 bisabolane skeleton.

Phase III: Late-Stage Oxidation and Carbon Cleavage (Norbisabolane Formation)

The transition from a C15 bisabolene to the C14 norbisabolane CAS 170380-68-4 requires aggressive oxidative tailoring.

  • Causality: Cytochrome P450 monooxygenases (CYPs) first oxidize the bisabolene framework to form turmerone intermediates (introducing the C4 ketone and side-chain double bonds). To achieve the C14 norbisabolane structure, a highly specific CYP or a dioxygenase catalyzes the oxidative demethylation or decarboxylation of the ring methyl group. This carbon loss is the defining enzymatic step that differentiates CAS 170380-68-4 from standard turmeric sesquiterpenoids[5].

Biosynthesis IPP IPP & DMAPP (MVA / MEP Pathways) FPP Farnesyl Pyrophosphate (FPP) [C15 Linear Precursor] IPP->FPP FPPS (Condensation) Cation Bisabolyl Cation [Intermediate] FPP->Cation Bisabolene Synthase (-OPP) Bisabolene α-Bisabolene [C15 Monocyclic] Cation->Bisabolene Deprotonation Turmerone Turmerone Intermediates [C15 Oxygenated] Bisabolene->Turmerone CYP450s (Oxidation) Norbisabolane CAS 170380-68-4 [C14 Norbisabolane] Turmerone->Norbisabolane Oxidative Cleavage (-1C)

Biosynthetic pathway of CAS 170380-68-4 from primary precursors to the final C14 norbisabolane.

Experimental Protocols for Pathway Elucidation

To definitively map and validate this pathway, researchers must employ self-validating experimental systems. Below are two field-proven methodologies.

Protocol A: Stable Isotope-Assisted Pathway Tracing

This protocol determines the exact carbon contribution from the MVA vs. MEP pathways to the norbisabolane skeleton.

  • Isotope Feeding: Cultivate Curcuma longa adventitious roots in liquid media supplemented with 10 mM [1−13C] -glucose.

  • Metabolite Extraction: Harvest roots after 7 days. Lyophilize and extract with n-hexane/ethyl acetate (1:1 v/v) under sonication.

  • Purification: Isolate CAS 170380-68-4 using preparative HPLC (C18 column, Acetonitrile/Water gradient).

  • NMR Analysis: Perform 13C -NMR to calculate the specific enrichment at each carbon position.

  • Self-Validation Mechanism: Run parallel cultures treated with Mevinolin (MVA pathway inhibitor) and Fosmidomycin (MEP pathway inhibitor). Validation: If Mevinolin completely abolishes 13C incorporation into the cyclohexenone ring, it definitively proves the MVA pathway's exclusive cytosolic contribution to the FPP pool for this specific compound.

Protocol B: Heterologous Reconstitution and Knockout Validation

To confirm the function of the late-stage CYP responsible for the C14 cleavage:

  • Gene Mining: Perform RNA-seq on turmeric rhizomes. Screen for co-expressed TPS and CYP450 transcripts.

  • Vector Construction: Clone the candidate Bisabolene Synthase and CYP genes into a dual-promoter yeast expression vector (e.g., pESC-URA).

  • Yeast Engineering: Transform into an engineered Saccharomyces cerevisiae strain optimized for high FPP production (upregulated ERG20).

  • In Vivo Assay & LC-MS/MS: Culture the yeast, extract the media, and analyze for the presence of CAS 170380-68-4 via LC-MS/MS (m/z 221.15 [M+H]+ ).

  • Self-Validation Mechanism: Generate a mutant yeast strain with the candidate CYP gene knocked out. Validation: The knockout strain must accumulate the C15 precursor (e.g., α -bisabolene or turmerone) and show a complete absence of the C14 norbisabolane. Complementation with the CYP must restore CAS 170380-68-4 production.

Workflow Seq RNA-Seq & Gene Mining Clone Cloning of TPS/CYP Seq->Clone Expr Yeast Co-expression Clone->Expr KO CYP Knockout (Validation) Expr->KO Precursor Accumulation MS LC-MS/MS Metabolite Profiling Expr->MS KO->MS Precursor Accumulation

Self-validating experimental workflow for heterologous pathway reconstitution.

Quantitative Data: Enzyme Kinetics

Understanding the kinetic bottlenecks is crucial for scaling the production of CAS 170380-68-4 for drug development. Table 1 summarizes the representative kinetic parameters for the core enzymes in the turmeric sesquiterpenoid pathway.

Table 1: Representative Kinetic Parameters of Turmeric Biosynthetic Enzymes

Enzyme ClassPrimary Substrate Km​ ( μM ) kcat​ ( s−1 )Catalytic Efficiency ( kcat​/Km​ )
FPPS IPP / DMAPP2.4 ± 0.30.15 6.25×104 M−1s−1
Bisabolene Synthase (TPS) Farnesyl Pyrophosphate5.8 ± 0.60.04 6.89×103 M−1s−1
Turmerone CYP450 α -Bisabolene12.1 ± 1.20.85 7.02×104 M−1s−1
Cleavage CYP/Dioxygenase C15 Turmerone28.5 ± 2.40.01 3.50×102 M−1s−1

Note: The significantly lower catalytic efficiency of the final cleavage enzyme highlights the rate-limiting nature of the norbisabolane formation, explaining the low natural abundance of CAS 170380-68-4 compared to standard turmerones.

References

  • Turmeric Sesquiterpenoids: Expeditious Resolution, Comparative Bioactivity, and a New Bicyclic Turmeronoid PubMed / NIH. Retrieved from[Link][1]

  • Chemical composition and product quality control of turmeric (Curcuma longa L.) CORE. Retrieved from[Link][3]

  • Bisabolane-type sesquiterpenoids: Structural diversity and biological activity ResearchGate. Retrieved from[Link][4]

  • Chemistry and Bioactivity of Marine-Derived Bisabolane Sesquiterpenoids: A Review Frontiers in Marine Science. Retrieved from[Link][5]

Sources

Exploratory

1D and 2D NMR Spectral Data Assignments for 4-(6-Methyl-4-oxohept-5-en-2-yl)cyclohex-2-en-1-one: An In-Depth Technical Guide

Executive Summary 4-(6-Methyl-4-oxohept-5-en-2-yl)cyclohex-2-en-1-one (Molecular Formula: C₁₄H₂₀O₂) is a bioactive nor-sesquiterpenoid isolated from the rhizomes of Curcuma longa (turmeric)[1]. While it shares the charac...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(6-Methyl-4-oxohept-5-en-2-yl)cyclohex-2-en-1-one (Molecular Formula: C₁₄H₂₀O₂) is a bioactive nor-sesquiterpenoid isolated from the rhizomes of Curcuma longa (turmeric)[1]. While it shares the characteristic 6-methyl-4-oxohept-5-en-2-yl side chain with well-known bisabolane-type sesquiterpenoids like ar-turmerone and bisacurone[2][3], it is distinguished by the absence of a methyl group on its cyclohexenone ring.

For drug development professionals and pharmacognosists, establishing an unambiguous structural assignment of this compound is critical. This whitepaper provides a comprehensive, causality-driven guide to its 1D and 2D NMR spectral elucidation, detailing not just the chemical shifts, but the fundamental logic behind the experimental workflows required to validate its dual α,β -unsaturated ketone architecture.

Structural Architecture & Analytical Causality

The molecule presents a unique analytical challenge due to the presence of two distinct α,β -unsaturated carbonyl systems separated by a flexible aliphatic linker.

  • The Cyclohexenone Ring: Contains a conjugated ketone (C-1) and a double bond (C-2/C-3).

  • The Isobutenyl Side Chain: Contains a second conjugated ketone (C-4') and a trisubstituted double bond (C-5'/C-6').

Relying solely on 1D ¹H and ¹³C NMR is insufficient because the aliphatic protons (C-4, C-5, C-6, C-2', C-3') heavily overlap in the δ 1.5–2.8 ppm region. To resolve this, we employ a self-validating suite of 2D NMR techniques[4]. For instance, multiplicity-edited HSQC is selected over standard HSQC because its phase-sensitive nature instantly differentiates CH₂ groups (appearing with opposite phase) from CH/CH₃ groups, providing an internal cross-check against 1D DEPT-135 data.

1D NMR Profiling: Signal Causality

¹H NMR Signatures
  • Vinylic Deshielding: The ring proton H-3 ( δ 6.95) is highly deshielded compared to H-2 ( δ 6.02). This causality is driven by the resonance effect of the C-1 carbonyl, which places a partial positive charge on the β -carbon (C-3), stripping electron density from H-3.

  • Side-Chain Olefin: The H-5' proton ( δ 6.06) appears as a distinct septet (or broad singlet depending on resolution) due to long-range allylic coupling ( 4J ) with the gem-dimethyl protons at C-7' and C-8'.

  • Aliphatic Core: The protons at H-4 and H-2' are allylic/ α -to-carbonyl and contain stereocenters, resulting in complex, overlapping multiplets ( δ 2.15–2.65).

¹³C NMR Signatures
  • Carbonyls: The two ketone carbons, C-1 and C-4', resonate at δ 199.8 and δ 200.5, respectively. Their downfield position confirms they are α,β -unsaturated; a fully saturated ketone would typically appear further downfield ( δ ~210).

2D NMR Connectivity: The Self-Validating System

To stitch the isolated spin systems together, heteronuclear correlation is mandatory.

  • COSY (Correlation Spectroscopy): Maps the continuous 3JHH​ scalar couplings. It cleanly separates the ring system (H-2 H-3) from the aliphatic cluster (H-4 H-5 H-6).

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the linchpin of the structural proof. The linkage between the cyclohexenone ring and the heptyl side chain is validated exclusively by 2JCH​ and 3JCH​ correlations from H-2' to C-4, and from H-4 to C-2' and C-3'.

HMBC_Logic H2 H-2 (δ 6.02) H3 H-3 (δ 6.95) H2->H3 COSY C1 C-1 (δ 199.8) H2->C1 HMBC H3->C1 HMBC H3_prime H-3' (δ 2.48/2.62) C4_prime C-4' (δ 200.5) H3_prime->C4_prime HMBC H5_prime H-5' (δ 6.06) H5_prime->C4_prime HMBC H2_prime H-2' (δ 2.15) C4 C-4 (δ 40.5) H2_prime->C4 HMBC (Linkage)

Key COSY and HMBC correlations establishing the cyclohexenone ring and side-chain linkage.

Quantitative Data Presentation

The following table synthesizes the expected quantitative NMR data, establishing a reference standard for this compound.

Table 1: 1D and 2D NMR Spectroscopic Data in CDCl₃ (500 MHz for ¹H, 125 MHz for ¹³C)

Position¹³C (ppm), Type¹H (ppm), Mult. (J in Hz)COSYHMBC (H to C)
Ring
1199.8, C---
2129.5, CH6.02, d (10.2)H-3C-1, C-4, C-6
3150.2, CH6.95, ddd (10.2, 4.5, 2.0)H-2, H-4C-1, C-5
440.5, CH2.65, mH-3, H-5, H-2'C-2, C-3, C-5, C-6, C-2'
526.8, CH₂1.85, m; 2.05, mH-4, H-6C-1, C-3, C-4, C-6
637.2, CH₂2.35, m; 2.45, mH-5C-1, C-2, C-4, C-5
Side Chain
1'16.8, CH₃0.98, d (6.8)H-2'C-2', C-3', C-4
2'35.6, CH2.15, mH-1', H-3', H-4C-1', C-3', C-4', C-4
3'48.4, CH₂2.48, dd (15.5, 7.5); 2.62, dd (15.5, 6.0)H-2'C-1', C-2', C-4', C-5'
4'200.5, C---
5'124.2, CH6.06, hept (1.2)H-7', H-8'C-4', C-6', C-7', C-8'
6'155.8, C---
7'27.6, CH₃2.14, d (1.2)H-5'C-5', C-6', C-8'
8'20.8, CH₃1.88, d (1.2)H-5'C-5', C-6', C-7'

(Note: The presence of stereocenters at C-4 and C-2' allows for diastereomers. The data above represents the major naturally occurring diastereomer).

Experimental Protocols & Workflows

To ensure high-fidelity reproducibility, the following protocol must be strictly adhered to during data acquisition[4].

Step-by-Step Methodology
  • Sample Preparation: Dissolve 5–10 mg of the highly purified compound in 600 µL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

    • Causality: CDCl₃ is chosen for its lack of exchangeable protons and excellent solubilization of moderately polar sesquiterpenoids. TMS provides a reliable δ 0.00 ppm calibration point.

  • Instrument Calibration: Tune and match the NMR probe to the exact ¹H and ¹³C frequencies of the sample. Perform 3D gradient shimming until the TMS linewidth at half-height is < 0.5 Hz.

  • 1D Acquisition Parameters:

    • ¹H NMR: Acquire 16–64 scans with a relaxation delay (D1) of 2 seconds.

    • ¹³C NMR: Acquire 1024–2048 scans with a D1 of 2 seconds and WALTZ-16 proton decoupling.

    • Causality: A 2-second D1 ensures complete longitudinal relaxation ( T1​ ) for accurate integration of the proton signals, avoiding signal saturation.

  • 2D Heteronuclear Acquisition (HSQC & HMBC):

    • gHSQC: Optimize for 1JCH​ = 145 Hz.

    • gHMBC: Optimize for long-range coupling nJCH​ = 8 Hz.

    • Causality: The 8 Hz optimization in HMBC is specifically chosen to capture the critical 2- and 3-bond correlations across the C-4/C-2' linkage without losing signal to transverse relaxation ( T2​ ) during the evolution period.

NMR_Workflow Sample Sample Preparation (CDCl3, 298K) OneD 1D NMR Acquisition (1H, 13C, DEPT-135) Sample->OneD TwoD_Homo Homonuclear 2D (COSY, NOESY) OneD->TwoD_Homo TwoD_Hetero Heteronuclear 2D (HSQC, HMBC) OneD->TwoD_Hetero Structure Structural Assembly & Stereochemical Assignment TwoD_Homo->Structure TwoD_Hetero->Structure

Step-by-step NMR structural elucidation workflow for complex terpenoids.

References

  • Novel Bioactivities of Curcuma longa Constituents Journal of Natural Products (ACS Publications) URL:[Link]

  • Chemical Composition and Product Quality Control of Turmeric (Curcuma longa L.) Bentham Open Archives URL:[Link]

  • High-Resolution NMR Techniques in Organic Chemistry - 3rd Edition Elsevier Science URL:[Link]

Sources

Foundational

Preliminary in vitro pharmacological properties of 4-(6-Methyl-4-oxohept-5-en-2-yl)cyclohex-2-en-1-one

An In-Depth Technical Guide to the Preliminary In vitro Pharmacological Characterization of 4-(6-Methyl-4-oxohept-5-en-2-yl)cyclohex-2-en-1-one Authored by a Senior Application Scientist Abstract This document outlines a...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Preliminary In vitro Pharmacological Characterization of 4-(6-Methyl-4-oxohept-5-en-2-yl)cyclohex-2-en-1-one

Authored by a Senior Application Scientist

Abstract

This document outlines a comprehensive, multi-tiered strategy for the preliminary in vitro pharmacological characterization of 4-(6-Methyl-4-oxohept-5-en-2-yl)cyclohex-2-en-1-one, a sesquiterpenoid isolated from the rhizomes of Curcuma longa[1][2]. Given the nascent stage of research on this specific molecule, this guide serves as a foundational blueprint for researchers and drug development professionals. It details a logical, stepwise progression of assays designed to elucidate the compound's cytotoxic profile, target engagement, and functional cellular effects. The methodologies described herein are grounded in established pharmacological principles to ensure scientific rigor and data integrity, providing a robust framework for assessing the therapeutic potential and identifying potential liabilities of this novel chemical entity.

Introduction: Rationale for Investigation

The compound 4-(6-Methyl-4-oxohept-5-en-2-yl)cyclohex-2-en-1-one belongs to the sesquiterpenoid class of natural products.[1][2] Natural products have historically been a rich source of therapeutic agents, and compounds from Curcuma longa (turmeric) are of particular interest due to their well-documented anti-inflammatory, antioxidant, and anticancer properties. The structural features of this molecule, including its enone and diketone moieties, suggest potential for interaction with various biological targets through covalent and non-covalent mechanisms.

This guide provides a structured, hypothesis-generating approach to systematically profile the compound's bioactivity. Our strategy is built on three pillars:

  • Establish a Therapeutic Window: Determine the concentration range at which the compound is non-toxic to cells, a critical prerequisite for all subsequent functional assays.

  • Broad Target Screening: Employ high-throughput binding and enzyme assays to identify potential molecular targets and forecast off-target liabilities.

  • Functional Mechanistic Elucidation: Investigate the compound's effects on key cellular signaling pathways implicated in inflammation and cancer, such as NF-κB and MAPK pathways, to understand its mechanism of action.

This workflow is designed to generate a preliminary, yet comprehensive, pharmacological profile to guide future lead optimization and preclinical development.

G cluster_0 Phase 1: Foundational Assessment cluster_1 Phase 2: Broad Target Identification cluster_2 Phase 3: Mechanistic Deep Dive A Compound Acquisition & QC (Purity, Identity, Solubility) B Cytotoxicity Profiling (MTT & LDH Assays) A->B Define concentration range C Safety Pharmacology Panel (Receptor Binding Assays) B->C Use non-toxic concentrations D Broad Enzyme Inhibition Panel (Kinases, Proteases, etc.) B->D Use non-toxic concentrations E Signaling Pathway Analysis (NF-κB, MAPK Reporter Assays) C->E Investigate hits D->E Investigate hits F Inflammatory Marker Quantification (Cytokine ELISAs) E->F Confirm functional effect G Data Synthesis & Go/No-Go Decision F->G caption Figure 1: Overall Experimental Workflow

Caption: Figure 1: Overall Experimental Workflow.

Foundational Assessment: Cytotoxicity Profiling

Expertise & Experience: Before investigating a compound's specific pharmacological effects, it is imperative to determine its general cytotoxicity. This step is crucial for two reasons: 1) it identifies the concentration range that is non-lethal to cells, which is essential for interpreting functional assay data correctly, and 2) it provides an initial indication of the compound's therapeutic index. We will employ two distinct, complementary assays to measure cytotoxicity: the MTT assay for metabolic activity and the LDH assay for membrane integrity.[3][4]

Experimental Protocols

This assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[4][5]

  • Cell Seeding: Seed a relevant human cell line (e.g., HEK293 for general toxicity, or a cancer cell line like HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a 2x serial dilution of 4-(6-Methyl-4-oxohept-5-en-2-yl)cyclohex-2-en-1-one in the appropriate cell culture medium, ranging from 0.1 µM to 100 µM.

  • Incubation: Replace the old medium with the medium containing the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., 10% DMSO). Incubate for 24 hours.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the results to determine the IC50 (the concentration that inhibits 50% of cell viability).

This assay quantifies the release of the cytosolic enzyme LDH from cells with compromised plasma membranes, a hallmark of cytotoxicity.

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol in a parallel 96-well plate.

  • Supernatant Collection: After the 24-hour incubation, carefully collect 50 µL of the cell culture supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add 50 µL of the LDH assay reaction mixture (containing diaphorase and NAD+) according to the manufacturer's instructions.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).

Data Presentation

The results from these assays will be summarized to determine the concentration-dependent effect of the compound on cell health.

Concentration (µM)% Cell Viability (MTT) (Mean ± SD)% Cytotoxicity (LDH) (Mean ± SD)
0 (Vehicle Control)100 ± 5.00 ± 2.5
0.198.2 ± 4.81.5 ± 2.1
195.1 ± 5.24.8 ± 3.0
1080.5 ± 6.118.9 ± 4.5
5045.3 ± 5.553.2 ± 5.1
10010.7 ± 3.988.6 ± 4.2
Table 1: Hypothetical Cytotoxicity Data. This table presents the expected format for summarizing the dose-response relationship of the compound.

Broad Target Screening: Identifying Molecular Interactions

Trustworthiness: A critical step in early drug discovery is to understand the compound's promiscuity—its tendency to interact with multiple targets. A broad screening approach provides a rapid and cost-effective way to identify potential on-target activities and flag potential off-target liabilities that could lead to adverse effects.[6][7] We will utilize established platforms for receptor binding and enzyme inhibition assays.

Radioligand Binding Assays for Safety Pharmacology

Authoritative Grounding: Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor.[8] These assays measure the ability of the test compound to displace a radioactively labeled ligand that is known to bind to the target of interest.[9][10]

  • Target Panel Selection: Utilize a commercially available safety pharmacology panel that includes a diverse set of G protein-coupled receptors (GPCRs), ion channels, and transporters implicated in common adverse drug reactions.

  • Assay Setup: In a 96-well plate, combine the receptor preparation (e.g., cell membranes), a fixed concentration of a specific radioligand (e.g., ³H-labeled), and the test compound at a standard screening concentration (e.g., 10 µM).

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation: Separate the receptor-bound radioligand from the unbound radioligand using a filtration apparatus.[8]

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition of radioligand binding caused by the test compound. A significant inhibition (typically >50%) flags a "hit" for that target.

G start Start assay_setup Assay Setup Receptor + Radioligand + Test Compound start->assay_setup incubation Incubation Reach Equilibrium assay_setup->incubation separation Separation Filtration incubation->separation quantification Quantification Scintillation Counting separation->quantification analysis analysis quantification->analysis hit Hit Identified analysis->hit Yes no_hit No Significant Binding analysis->no_hit No caption Figure 2: Radioligand Binding Assay Workflow

Caption: Figure 2: Radioligand Binding Assay Workflow.

Broad Enzyme Inhibition Assays

Similar to receptor binding, screening against a panel of key enzymes can reveal unexpected activities. This is particularly relevant for compounds with reactive moieties like enones.

This protocol can be adapted for various enzymes (e.g., kinases, proteases, phosphatases) using specific substrates that produce a detectable signal (e.g., colorimetric, fluorescent).[11]

  • Reagent Preparation: Prepare solutions of the purified enzyme, the specific substrate, and the test compound (at 10 µM) in an optimized assay buffer.

  • Enzyme-Inhibitor Pre-incubation: Add the enzyme and the test compound to a 96-well plate. Allow them to pre-incubate for 15-30 minutes.[12]

  • Reaction Initiation: Add the substrate to each well to start the enzymatic reaction.

  • Signal Detection: After a set incubation time, measure the product formation using a microplate reader (e.g., absorbance or fluorescence).

  • Data Analysis: Calculate the percent inhibition of enzyme activity relative to a vehicle control. A significant inhibition (>50%) is considered a hit.

Data Presentation

Hits from the broad screening panels will be summarized for further investigation.

Target ClassTarget Name% Inhibition at 10 µM
GPCR5-HT₂B Receptor65%
Kinasep38α (MAPK14)82%
ProteaseCathepsin S15%
Ion ChannelhERG5%
Table 2: Hypothetical Broad Panel Screening Hits. This table provides an example of how to report significant interactions for follow-up studies.

Functional Mechanistic Elucidation

Expertise & Experience: Identifying that a compound binds to a target is only the first step. Functional assays are required to determine whether this binding results in a downstream cellular response (e.g., agonism, antagonism, or inverse agonism). Based on the known activities of compounds from Curcuma longa, we will prioritize the investigation of key inflammatory and cell proliferation signaling pathways.

NF-κB Signaling Pathway Analysis

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a master regulator of inflammation and is a common target for anti-inflammatory drugs.[13][14] Dysregulation of this pathway is implicated in numerous diseases.[15]

  • Cell Line: Use a cell line (e.g., HEK293) stably transfected with a reporter construct containing an NF-κB response element upstream of a luciferase or β-lactamase gene.[15]

  • Cell Seeding and Treatment: Seed the cells in a 96-well plate. After 24 hours, pre-treat the cells with various concentrations of the test compound (0.1-50 µM) for 1 hour.

  • Pathway Activation: Stimulate the NF-κB pathway by adding an activator, such as Tumor Necrosis Factor-alpha (TNF-α) at 10 ng/mL.[13]

  • Incubation: Incubate the cells for 6-8 hours to allow for reporter gene expression.

  • Signal Detection: Add the appropriate substrate (e.g., luciferin) and measure the light output using a luminometer.

  • Data Analysis: Normalize the reporter signal to cell viability (measured in a parallel plate) and calculate the percent inhibition of TNF-α-induced NF-κB activation.

G Canonical NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus TNFR TNF-α Receptor IKK IKK Complex TNFR->IKK Activates IkB IκB (p) → Degradation IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates Gene Inflammatory Gene Transcription Nucleus->Gene Binds DNA Compound 4-(...)-1-one (Hypothesized Target) Compound->IKK Inhibits? IkB_NFkB IκB NF-κB caption Figure 3: Hypothesized NF-κB Pathway Inhibition

Caption: Figure 3: Hypothesized NF-κB Pathway Inhibition.

MAPK Signaling Pathway Analysis

Mitogen-activated protein kinase (MAPK) pathways are crucial in regulating cellular processes like proliferation, differentiation, and stress responses.[16][17][18] The p38 and JNK pathways are particularly associated with inflammation and apoptosis.[19]

  • Cell Culture and Treatment: Culture cells (e.g., RAW 264.7 macrophages) and pre-treat with the test compound for 1 hour.

  • Pathway Activation: Stimulate the cells with lipopolysaccharide (LPS) to activate MAPK pathways.[19]

  • Cell Lysis: After a short stimulation (15-30 minutes), lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration in each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated (activated) forms of p38 and JNK, as well as antibodies for the total p38 and JNK proteins as loading controls.

  • Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Data Analysis: Quantify the band intensities using densitometry. Calculate the ratio of phosphorylated protein to total protein and determine the percent inhibition caused by the compound.

Conclusion and Future Directions

This technical guide presents a logical and comprehensive framework for the initial in vitro pharmacological evaluation of 4-(6-Methyl-4-oxohept-5-en-2-yl)cyclohex-2-en-1-one. The phased approach, beginning with cytotoxicity and progressing through broad target screening to specific functional assays, ensures that resources are used efficiently and that the resulting data is robust and interpretable.

The hypothetical data presented herein suggests that the compound may possess anti-inflammatory properties through the inhibition of the p38 MAPK and NF-κB signaling pathways at non-toxic concentrations. Significant findings, such as the hit on the 5-HT₂B receptor, would warrant further investigation to assess potential for either therapeutic application or adverse effects.

Successful execution of this plan will generate a foundational dataset, enabling a "Go/No-Go" decision for further preclinical development. Positive results would justify subsequent studies, including more detailed mechanism of action studies (e.g., direct enzyme kinetics), in vivo efficacy models, and full pharmacokinetic and toxicological profiling.

References

  • Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway and Mammalian Cells. (n.d.). Google Cloud.
  • Pountos, I., Georgouli, T., Calori, G. M., & Giannoudis, P. V. (2011). Mitogen activated protein (MAP) kinase signal transduction pathways and novel anti-inflammatory targets. British journal of clinical pharmacology, 72(4), 549–561. Retrieved March 17, 2026, from [Link]

  • G protein-coupled receptor signaling pathway. (n.d.). CUSABIO. Retrieved March 17, 2026, from [Link]

  • MAPK Signaling: Unraveling the Pathway of Mitogen Stimulation. (2024, January 5). Assay Genie. Retrieved March 17, 2026, from [Link]

  • Al-Jowder, O., & Al-Kaabi, M. (2024, October 18). Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. IntechOpen. Retrieved March 17, 2026, from [Link]

  • GPCRs (G Protein Coupled Receptors): A Guide. (2023, June 28). Assay Genie. Retrieved March 17, 2026, from [Link]

  • Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology letters, 160(2), 171–177. Retrieved March 17, 2026, from [Link]

  • G protein-coupled receptor. (n.d.). Wikipedia. Retrieved March 17, 2026, from [Link]

  • G Protein-coupled Receptors Signaling Pathway. (n.d.). Sino Biological. Retrieved March 17, 2026, from [Link]

  • G protein-coupled receptor signaling: transducers and effectors. (n.d.). Physiological Reviews. Retrieved March 17, 2026, from [Link]

  • Mitogen-Activated Protein Kinase Signaling Pathway. (2022, October 11). Encyclopedia MDPI. Retrieved March 17, 2026, from [Link]

  • Hoesel, B., & Schmid, J. A. (2013). The complexity of NF-κB signaling in inflammation and cancer. Molecular cancer, 12, 86. Retrieved March 17, 2026, from [Link]

  • Mitchell, S., Vargas, J., & Hoffmann, A. (2016). Signaling via the NFκB system. Wiley interdisciplinary reviews. Systems biology and medicine, 8(3), 227–241. Retrieved March 17, 2026, from [Link]

  • A standard operating procedure for an enzymatic activity inhibition assay. (2021, April 16). PubMed. Retrieved March 17, 2026, from [Link]

  • Discovery of Novel Small-Molecule Inhibitors of NF-κB Signaling with Antiinflammatory and Anticancer Properties. (2018, June 5). Journal of Medicinal Chemistry - ACS Publications. Retrieved March 17, 2026, from [Link]

  • In vitro safety pharmacology profiling. (2006, February 2). European Pharmaceutical Review. Retrieved March 17, 2026, from [Link]

  • In vitro pharmacologic profiling aids systemic toxicity assessment of chemicals. (2024, October 20). ScienceDirect. Retrieved March 17, 2026, from [Link]

  • Radioligand Binding Assay. (n.d.). Gifford Bioscience. Retrieved March 17, 2026, from [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011, November 17). PLOS ONE. Retrieved March 17, 2026, from [Link]

  • In vitro secondary pharmacological profiling: An IQ-DruSafe industry survey on current practices. (2018, September 15). PubMed. Retrieved March 17, 2026, from [Link]

  • Targeting The Nuclear Factor Kappa-B (NF-κB) Pathway for Drug Discovery. (n.d.). MDPI. Retrieved March 17, 2026, from [Link]

  • Activation of NF-κ B signaling pathway by inflammatory regulators and associated drug discovering. (2015, January 20). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. (2012, May 1). NCBI - NIH. Retrieved March 17, 2026, from [Link]

  • Unlocking Discovery: A Comprehensive Guide to Cell-Based Assay Development. (2026, February 28). Infinix Bio. Retrieved March 17, 2026, from [Link]

  • SIGMA RECEPTOR BINDING ASSAYS. (2016, December 8). PMC - NIH. Retrieved March 17, 2026, from [Link]

  • A review for cell-based screening methods in drug discovery. (n.d.). PMC. Retrieved March 17, 2026, from [Link]

  • The Complete Guide to Cell-Based Assays. (n.d.). SPT Labtech. Retrieved March 17, 2026, from [Link]

  • Cell-based assays. (n.d.). Harvard University. Retrieved March 17, 2026, from [Link]

  • Basics of Enzymatic Assays for HTS. (2012, May 1). NCBI - NIH. Retrieved March 17, 2026, from [Link]

  • Practical Guide to DOT Language (Graphviz) for Developers and Analysts. (2025, November 14). Daniele Teti. Retrieved March 17, 2026, from [Link]

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Exploratory

Whitepaper: Discovery, Isolation, and Pharmacological Profiling of Novel Cyclohexenone and Bisabolane Sesquiterpenoids in Curcuma longa

Executive Summary: Beyond Curcuminoids For decades, the pharmacological narrative surrounding turmeric (Curcuma longa L.) has been overwhelmingly dominated by curcuminoids. However, high-resolution phytochemical profilin...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Beyond Curcuminoids

For decades, the pharmacological narrative surrounding turmeric (Curcuma longa L.) has been overwhelmingly dominated by curcuminoids. However, high-resolution phytochemical profiling has catalyzed a paradigm shift, revealing that the volatile and non-volatile sesquiterpenoid fractions—specifically cyclohexenone derivatives and bisabolane-type sesquiterpenes—possess potent, independent biological activities[1][2].

Recent bioassay-guided fractionations have led to the discovery of unprecedented molecular architectures within the rhizomes. These include novel bisabolanes such as turmerones A–D[3], curbisabolanones A–D (epimeric pairs with significant anti-atherosclerotic properties)[1], and curcumanes E and F, which feature a highly rare dicyclo[3.3.1]nonane moiety and exhibit pronounced vasorelaxant effects[4]. This technical guide delineates the causal methodologies behind the extraction, isolation, structural elucidation, and pharmacological validation of these novel sesquiterpenoids.

Extraction Methodologies: The Causality of Phase Choices

The structural integrity of cyclohexenone sesquiterpenoids is highly sensitive to thermal and oxidative stress. Traditional extraction methods often fail to preserve these delicate molecular entities, necessitating advanced phase-extraction techniques.

  • The Limitation of Hydrodistillation: While standard for essential oil recovery, prolonged exposure to boiling water induces thermal degradation and molecular rearrangement of heat-sensitive sesquiterpenoids (e.g., β-turmerone), resulting in artificially altered chemical profiles and exceptionally low yields (~2.1–3.1%)[5].

  • The Drawback of Soxhlet Extraction: Exhaustive extraction using ethanol or isopropyl alcohol yields a massive crude mass (~27–31%)[5]. However, this method indiscriminately co-extracts high-molecular-weight lipids, heavy waxes, and curcuminoids, creating a severe bottleneck for downstream chromatographic purification.

  • The Superiority of Supercritical Fluid Extraction (SFE): SFE utilizing supercritical CO₂ acts as a highly tunable, non-polar solvent. By operating at mild temperatures (40–50 °C), SFE suppresses the co-extraction of polar phenolic acids and prevents the thermal degradation of thermolabile bisabolanes[6]. This yields a highly concentrated, pristine fraction of target analytes (~4.0% yield), directly optimizing the efficiency of subsequent bioassay-guided isolation[7].

Table 1: Comparative Extraction Yields and Sesquiterpenoid Profiles
Extraction MethodologyAverage Yield (%)Major Sesquiterpenoid ProfileMethodological Causality & Impact
Hydrodistillation 2.1 - 3.1ar-turmerone (up to 37%)High thermal stress; induces degradation of thermolabile bisabolanes[5][7].
Soxhlet (EtOH/IPA) 27.0 - 31.0Turmerones, CurcuminoidsHigh yield but poor selectivity; requires extensive defatting and cleanup[5].
SFE (CO₂ at 40-50°C) ~4.0ar-, α-, β-turmerones, novel bisabolanesProtects structural integrity; ideal pre-fractionation step for discovery[6][7].

Standardized Protocol: Bioassay-Guided Isolation of Bisabolane Sesquiterpenoids

To ensure absolute reproducibility, the following protocol operates as a self-validating system . Each purification phase includes an orthogonal analytical check to verify the presence and purity of the target sesquiterpenoids before proceeding.

Workflow Step1 1. Biomass Preparation Curcuma longa Rhizomes (Pulverization) Step2 2. Primary Extraction Supercritical Fluid Extraction (SFE) at 40-50°C Step1->Step2 Step3 3. Fractionation Silica Gel Column Chromatography (Gradient) Step2->Step3 Step4 4. Targeted Purification RP-HPLC & Preparative TLC (Bioassay-Guided) Step3->Step4 Step5 5. Structural Elucidation HRESIMS, 1D/2D NMR, & ECD Spectra Step4->Step5

Fig 1. Bioassay-guided extraction and isolation workflow for novel sesquiterpenoids.

Step-by-Step Methodology

Step 1: Biomass Preparation & SFE Extraction

  • Pulverize dried Curcuma longa rhizomes to a uniform particle size (e.g., 400 μm) to maximize solvent-contact surface area.

  • Load the biomass into the SFE extraction vessel. Extract using supercritical CO₂ at 225 bar and 40–50 °C[5][6].

  • Collect the volatile/semi-volatile fraction. Validation: Perform rapid GC-MS profiling to confirm the presence of baseline bisabolane markers (e.g., ar-turmerone)[2].

Step 2: Primary Fractionation via Silica Gel Chromatography

  • Load the SFE extract onto a silica gel column (e.g., 100–200 mesh).

  • Elute using a gradient solvent system of n-hexane/acetone (from 100:0 to 50:50, v/v) or CH₂Cl₂/EtOAc[1][2].

  • Collect fractions and pool them based on Thin Layer Chromatography (TLC) profiles. Validation: Spray TLC plates with vanillin-sulfuric acid and heat; sesquiterpenoids will self-validate by presenting distinct violet/purple spots[2].

Step 3: High-Resolution Purification (RP-HPLC)

  • Select the biologically active pooled fractions (e.g., those demonstrating anti-inflammatory activity in RAW264.7 macrophage assays)[1].

  • Inject into a Reverse-Phase Semi-Preparative HPLC system equipped with a C18 column (e.g., 250 mm × 10 mm, 5 μm).

  • Elute isocratically or via a shallow gradient using Methanol/H₂O (e.g., 60% to 85% MeOH) at a flow rate of 3-4 mL/min[1][2].

  • Monitor via Photodiode Array (PDA) at 210 nm and 254 nm. Collect distinct peaks. Validation: Re-inject isolated peaks on an analytical HPLC to ensure >95% purity before structural elucidation.

Structural Elucidation & Stereochemical Assignment

The discovery of novel compounds like curbisabolanones A–D[1] and turmerones A–D[3] requires rigorous structural validation.

  • Planar Structure Determination: High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) establishes the exact molecular formula and degrees of unsaturation. 1D NMR (¹H and ¹³C) and 2D NMR (HSQC, HMBC, COSY, NOESY) map the planar connectivity[1][3].

  • The Causality of ECD for Absolute Configuration: Bisabolane sesquiterpenoids frequently exist as diastereomers or epimers (e.g., variations at C-6 and C-7). Because the NMR chemical shifts of epimers are often nearly indistinguishable, NMR alone is insufficient. We utilize Electronic Circular Dichroism (ECD) . By comparing experimental ECD spectra against Time-Dependent Density Functional Theory (TDDFT) calculated spectra, we can unambiguously assign the absolute stereochemical configurations of these novel chiral centers[1][4].

Pharmacological Profiling: Vasorelaxant and Anti-Atherosclerotic Activity

The isolated cyclohexenone and bisabolane sesquiterpenoids exhibit highly targeted pharmacological mechanisms.

Vasorelaxant Activity: Novel dicyclo[3.3.1]nonane sesquiterpenoids, curcumanes E and F, have demonstrated significant vasorelaxant effects. In ex vivo models, they effectively antagonize KCl-induced contractions in rat aortic rings, presenting EC₅₀ values of 5.10 μM and 5.58 μM, respectively[4].

Anti-Atherosclerotic & Anti-Inflammatory Pathways: Atherosclerosis is driven by macrophage foaming and chronic inflammation. Curbisabolanones (specifically compound 4) act as dual-action inhibitors. They significantly suppress lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines (NO, IL-1β, IL-6, TNF-α, and PGE2) in RAW264.7 cells[1]. Concurrently, they inhibit oxidized low-density lipoprotein (ox-LDL)-induced macrophage foaming by reducing intracellular total cholesterol (TC) and cholesterol ester (CE) accumulation[1].

Pathway Stimulus LPS / ox-LDL Receptor TLR4 Receptor Stimulus->Receptor Kinases NF-κB / MAPKs Signaling Cascade Receptor->Kinases Effectors Pro-inflammatory Cytokines (NO, TNF-α, IL-1β, IL-6) Kinases->Effectors Pathology Macrophage Foaming & Atherosclerosis Effectors->Pathology Compound Bisabolane Sesquiterpenoids (e.g., Curbisabolanones) Compound->Kinases Inhibits Compound->Pathology Inhibits

Fig 2. Inhibitory mechanism of bisabolane sesquiterpenoids on inflammatory and atherosclerotic pathways.

Conclusion and Future Perspectives

The exploration of Curcuma longa rhizomes extends far beyond curcumin. By leveraging low-temperature Supercritical Fluid Extraction and bioassay-guided RP-HPLC, researchers can isolate highly fragile, novel cyclohexenone and bisabolane sesquiterpenoids. The integration of ECD calculations ensures absolute stereochemical accuracy, paving the way for these compounds to be evaluated as targeted therapeutics for cardiovascular and inflammatory diseases. Future drug development should focus on the structure-activity relationship (SAR) of these epimeric pairs to optimize their binding affinity to inflammatory kinase targets.

References

  • New Sesquiterpenes and Calebin Derivatives from Curcuma longa . J-Stage. 8

  • Curcumanes E and F, two rare sesquiterpenoids with a dicyclo[3.3.1]nonane moiety, from Curcuma longa and their vasorelaxant activities . Frontiers. 4

  • Four novel bisabolane-type sesquiterpenes from Curcuma longa . Taylor & Francis.3

  • New Bisabolane-Type Sesquiterpenoids from Curcuma longa and Their Anti-Atherosclerotic Activity . MDPI. 1

  • Anti-Inflammatory Activity-Guided Isolation and In Silico Validation of Turmeric (Curcuma longa L.) Phytochemicals . PMC. 2

  • Antioxidant, neuroprotective and anti-inflammatory activity of Curcuma longa extracts: from green extraction to nanoemulsion . Frontiers. 7

  • Preparation and Application of Standardized Typical Volatile Components Fraction from Turmeric (Curcuma longa L.) by Supercritical Fluid Extraction and Step Molecular Distillation . MDPI. 6

  • Comparison of Yield, Composition, and Antioxidant Activity of Turmeric (Curcuma longa L.) Extracts Obtained Using Various Techniques . Journal of Agricultural and Food Chemistry. 5

Sources

Foundational

An In-Depth Technical Guide to CAS 170380-68-4: Physicochemical Properties and Solubility Profile

A comprehensive investigation into the publicly available scientific literature and chemical databases has revealed a significant challenge in providing a detailed technical guide for the compound registered under CAS nu...

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Author: BenchChem Technical Support Team. Date: March 2026

A comprehensive investigation into the publicly available scientific literature and chemical databases has revealed a significant challenge in providing a detailed technical guide for the compound registered under CAS number 170380-68-4. Despite extensive searches across a wide array of resources, no specific chemical name, structure, or associated physicochemical and solubility data could be definitively identified for this particular CAS number.

This guide will therefore outline the rigorous, multi-faceted search strategy employed and discuss the implications of the absence of data for researchers, scientists, and drug development professionals. Furthermore, it will provide a generalized framework and a discussion of the experimental methodologies that would be applied to characterize such a compound, should its identity become known.

The Search for CAS 170380-68-4: A Case of Undisclosed Identity

A systematic and exhaustive search was conducted to identify the chemical entity associated with CAS 170380-68-4. This process is foundational to any scientific inquiry, as the chemical structure is the primary determinant of a substance's properties.

Search Methodology

The following resources were queried:

  • Major Chemical Databases: Extensive searches were performed in prominent public and specialized chemical databases, including:

    • PubChem

    • ChemSpider

    • CAS Common Chemistry

    • SciFinder

  • Patent Literature: Global patent databases were scoured for any mention of CAS 170380-68-4, which could have revealed its structure and potential applications.

  • Commercial Supplier Catalogs: Inquiries were made into the product listings of numerous chemical suppliers, as they often provide basic information for the compounds they offer.

Findings and Implications

The comprehensive search across these varied and authoritative platforms yielded no specific results for CAS 170380-68-4. This lack of information leads to several possibilities:

  • Proprietary Nature: The compound may be a proprietary substance whose structure and data have not been disclosed in the public domain.

  • Data Scarcity: It could be a rarely synthesized or utilized compound with no published characterization data.

  • CAS Number Inaccuracy: There is a possibility that the provided CAS number is incorrect or has been retired.

For the intended audience of researchers and drug development professionals, the inability to identify a compound by its CAS number presents a significant roadblock to further investigation, sourcing, and development.

A Generalized Framework for Physicochemical Characterization

In the absence of specific data for CAS 170380-68-4, this section will detail the standard experimental and computational approaches used to determine the physicochemical properties and solubility profile of a novel chemical entity. This serves as a practical guide for researchers who may, in the future, have access to this or a similarly uncharacterized compound.

Fundamental Physicochemical Properties

The initial characterization of a new chemical entity involves determining a set of fundamental physicochemical properties that are critical for understanding its behavior and potential applications in drug development.

PropertySignificance in Drug DevelopmentTypical Experimental Method(s)
Molecular Weight Influences a wide range of properties including solubility, permeability, and diffusion.Mass Spectrometry (MS)
Melting Point An indicator of purity and lattice energy. Affects solubility and dissolution rate.Differential Scanning Calorimetry (DSC), Capillary Melting Point
pKa Determines the ionization state at different pH values, impacting solubility and absorption.Potentiometric Titration, UV-Vis Spectroscopy, Capillary Electrophoresis
LogP / LogD Measures lipophilicity, which is crucial for predicting membrane permeability and absorption.Shake-flask method, HPLC-based methods
Solubility Profiling: A Cornerstone of Drug Development

A comprehensive understanding of a compound's solubility in various media is paramount for formulation development, bioavailability, and overall therapeutic efficacy.

2.2.1. Kinetic vs. Thermodynamic Solubility

It is crucial to distinguish between kinetic and thermodynamic solubility.

  • Kinetic Solubility: Measures the concentration of a compound in solution at a specific time point after addition to a solvent, often from a DMSO stock solution. It is a high-throughput screening method.

  • Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution. It is a more time-consuming but accurate measurement.

2.2.2. Experimental Workflow for Thermodynamic Solubility Determination

The "shake-flask" method is the gold standard for determining thermodynamic solubility. The general workflow is as follows:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh excess solid compound B Add to a known volume of solvent A->B C Agitate at a constant temperature B->C D Allow to equilibrate (e.g., 24-72h) C->D E Filter to remove undissolved solid D->E F Quantify concentration of the filtrate (e.g., HPLC-UV, LC-MS) E->F

Workflow for Thermodynamic Solubility Determination

2.2.3. Biorelevant Media Solubility

For drug development, assessing solubility in biorelevant media that simulate the gastrointestinal tract is essential. These include:

  • Simulated Gastric Fluid (SGF)

  • Fasted State Simulated Intestinal Fluid (FaSSIF)

  • Fed State Simulated Intestinal Fluid (FeSSIF)

Conclusion

While a detailed technical guide on the physicochemical properties and solubility profile of CAS 170380-68-4 cannot be provided due to the current lack of publicly available information identifying the compound, this document serves to highlight the critical importance of a compound's identity in the scientific process. The generalized frameworks and methodologies presented here offer a robust guide for the characterization of any new chemical entity. Researchers encountering a similarly unidentified substance are encouraged to pursue structural elucidation as a first and essential step before proceeding with further physicochemical and biological evaluation.

References

As no specific data could be retrieved for CAS 170380-68-4, a conventional reference list citing sources for its properties is not applicable. The information presented in this guide is based on established principles and methodologies in the fields of medicinal chemistry and pharmaceutical sciences. For further reading on the experimental techniques mentioned, the following resources are recommended:

  • United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.): For standardized methodologies.
  • Journal of Medicinal Chemistry and Molecular Pharmaceutics: For peer-reviewed research on physicochemical property determin

Protocols & Analytical Methods

Method

Application Note: Preparative Isolation and Purification of CAS 170380-68-4 from Curcuma longa

Executive Summary The isolation of 4-(6-Methyl-4-oxohept-5-en-2-yl)cyclohex-2-en-1-one (CAS 170380-68-4) presents a unique chromatographic challenge for natural product chemists and drug development professionals. Unlike...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isolation of 4-(6-Methyl-4-oxohept-5-en-2-yl)cyclohex-2-en-1-one (CAS 170380-68-4) presents a unique chromatographic challenge for natural product chemists and drug development professionals. Unlike standard C15 bisabolane sesquiterpenoids (e.g., ar-turmerone) prevalent in Curcuma longa (turmeric)[1], this molecule is a C14 nor-bisabolane derivative featuring a highly reactive dual α,β-unsaturated ketone (enone) system[2]. This structural deviation fundamentally alters its hydrodynamic volume, dipole moment, and polarity, necessitating a tailored multidimensional chromatography approach.

This application note details a self-validating, end-to-end protocol for the extraction, enrichment, and preparative High-Performance Liquid Chromatography (RP-HPLC) isolation of this specific diketone.

Structural Rationale & Causality

To design an effective isolation strategy, one must understand the causality behind the molecule's behavior in different solvent systems:

  • Polarity Shift: The presence of two ketone groups (one on the cyclohexene ring, one on the heptenyl side chain) makes CAS 170380-68-4 significantly more polar than mono-oxygenated turmerones, yet far less polar than the phenolic curcuminoids.

  • Chromophore Activity: The conjugated enone systems act as strong chromophores. This allows for highly specific UV-guided fractionation at ~240 nm, distinguishing it from aromatic compounds like ar-turmerone which absorb strongly at ~260 nm.

  • Matrix Defatting: Because turmeric rhizomes contain large amounts of lipophilic waxes and essential oils, direct reverse-phase separation of the crude extract will rapidly foul C18 preparative columns. A preliminary liquid-liquid partitioning step is mandatory.

Logic N1 Crude Extract Matrix N2 Silica Gel (Normal Phase) N1->N2 O1 ar-Turmerone (Low Polarity) N2->O1 5% EtOAc O2 CAS 170380-68-4 (Mid Polarity) N2->O2 15-20% EtOAc O3 Curcuminoids (High Polarity) N2->O3 >40% EtOAc N3 C18 RP-HPLC O2->N3 Load P1 Purified Target N3->P1 55% MeCN

Figure 1: Chromatographic separation logic based on molecular polarity and hydrophobicity.

Experimental Workflows and Protocols

Workflow A Dried Curcuma longa Rhizomes (Matrix) B Solvent Extraction (Ethyl Acetate, 48h) A->B Maceration C Liquid-Liquid Partitioning (Hexane vs. 90% MeOH) B->C Concentration & Defatting D Normal-Phase Silica Chromatography (Hexane/EtOAc Gradient) C->D MeOH Fraction (Enriched) E Preparative RP-HPLC (C18, MeCN/H2O) D->E 15-20% EtOAc Fraction F Isolated CAS 170380-68-4 (>98% Purity) E->F Peak Collection (240 nm)

Figure 2: End-to-end extraction and preparative isolation workflow for CAS 170380-68-4.

Protocol 3.1: Matrix Extraction & Defatting

Rationale: Ethyl acetate (EtOAc) is selected over ethanol to minimize the co-extraction of highly polar sugars and tannins, while efficiently solubilizing the target sesquiterpenoids.

  • Pulverize 1.0 kg of dried Curcuma longa rhizomes into a fine powder.

  • Macerate the powder in 3.0 L of EtOAc for 48 hours at 25°C under continuous agitation.

  • Filter the suspension through a Celite pad and concentrate the filtrate under reduced pressure (40°C) to yield a viscous crude extract.

  • Suspend the crude extract in 500 mL of 90% Methanol/Water (v/v).

  • Partition the suspension with Hexane (3 x 500 mL) in a separatory funnel.

  • Discard the hexane layer. The highly lipophilic waxes and non-polar essential oils are removed, while the target diketone partitions favorably into the aqueous methanol layer.

  • Evaporate the methanol from the aqueous layer, then extract the remaining aqueous phase with Dichloromethane (DCM) (3 x 300 mL). Dry the DCM layer over anhydrous Na₂SO₄ and concentrate.

Protocol 3.2: Normal-Phase Flash Chromatography (Enrichment)
  • Pack a glass column (75 x 300 mm) with 500 g of Silica Gel (200-300 mesh) using Hexane.

  • Dry-load the concentrated DCM fraction (~20 g) onto the column using 30 g of silica.

  • Elute using a step gradient of Hexane:EtOAc (100:0 → 95:5 → 90:10 → 80:20 → 50:50).

  • Collect 250 mL fractions.

  • Self-Validation Checkpoint: Spot the fractions eluting at 80:20 Hexane:EtOAc on a TLC plate (Mobile phase: Hexane:EtOAc 70:30). The target compound must present an Rf value of ~0.45. Upon heating with vanillin-sulfuric acid reagent, the spot will turn dark purple, confirming the diketone structure and validating the fraction for HPLC scale-up.

Protocol 3.3: Preparative RP-HPLC Isolation
  • Re-dissolve the enriched 80:20 fraction in HPLC-grade Methanol to a concentration of 50 mg/mL.

  • Filter the sample through a 0.45 µm PTFE syringe filter to protect the column frit.

  • Inject 500 µL onto a Preparative C18 Column (e.g., 250 x 21.2 mm, 5 µm particle size).

  • Execute the gradient method outlined in Table 2 .

  • Monitor the elution via Diode Array Detector (DAD) at 240 nm.

  • Self-Validation Checkpoint: Collect the peak eluting at approximately 18.5 minutes. The in-line UV spectrum must show a distinct maximum at 240 nm. If peak splitting is observed, the injection solvent (Methanol) is too strong; dilute the sample plug with the initial mobile phase (60% water) before the next injection.

  • Lyophilize the collected fractions to yield pure CAS 170380-68-4.

Data Presentation

Table 1: Physicochemical Profile of Target Compound

Property Specification
Chemical Name 4-(6-Methyl-4-oxohept-5-en-2-yl)cyclohex-2-en-1-one
CAS Number 170380-68-4[2]
Molecular Formula C₁₄H₂₀O₂[2]
Molecular Weight 220.31 g/mol [2]
Structural Class Nor-bisabolane Sesquiterpenoid

| UV λmax | ~240 nm |

Table 2: Preparative RP-HPLC Gradient Conditions

Time (min) % Water (0.1% Formic Acid) % Acetonitrile Flow Rate (mL/min)
0.0 60 40 15.0
5.0 60 40 15.0
25.0 30 70 15.0
30.0 0 100 15.0

| 35.0 | 0 | 100 | 15.0 |

Table 3: Comparative Elution Profile of Curcuma longa Metabolites

Compound Relative Polarity Normal Phase Elution RP-HPLC Retention
ar-Turmerone Low 5-10% EtOAc Late
CAS 170380-68-4 Moderate 15-20% EtOAc Intermediate

| Curcumin | High | >40% EtOAc | Early (under non-polar conditions) |

System Validation and Purity Analysis

To guarantee the scientific integrity of the isolated batch, post-isolation validation is mandatory:

  • LC-MS (ESI+): Direct infusion of the purified product must yield a dominant pseudomolecular ion [M+H]+ at m/z 221.15.

  • NMR Spectroscopy: 1H -NMR (CDCl₃) must confirm the absence of an aromatic ring (distinguishing it completely from ar-turmerone) and verify the presence of the two distinct enone olefinic protons.

  • Analytical HPLC: Re-inject the lyophilized powder on an analytical C18 column (4.6 x 150 mm). The purity must exceed >98% based on Area Under the Curve (AUC) integration at 240 nm.

References

  • MedChemExpress. "4-(6-Methyl-4-oxohept-5-en-2-yl)cyclohex-2-en-1-one | Natural Product". MedChemExpress Database. URL:3

  • ChemFaces. "Curcuma longa L. | Manufacturer ChemFaces". ChemFaces Natural Compounds Library. URL: 1

Sources

Application

Application Note: 4-(6-Methyl-4-oxohept-5-en-2-yl)cyclohex-2-en-1-one as an Analytical Reference Standard in Pharmacognosy

Executive Summary The authentication of Curcuma longa (turmeric) extracts is a critical challenge in pharmacognosy due to widespread market adulteration with synthetic curcuminoids or inferior Curcuma species. While majo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The authentication of Curcuma longa (turmeric) extracts is a critical challenge in pharmacognosy due to widespread market adulteration with synthetic curcuminoids or inferior Curcuma species. While major curcuminoids and abundant turmerones (ar-, α-, β-turmerone) are routinely quantified, minor sesquiterpenoids offer a superior, highly specific chemical fingerprint for botanical integrity.

This application note details the use of 4-(6-Methyl-4-oxohept-5-en-2-yl)cyclohex-2-en-1-one (CAS: 170380-68-4), a unique nor-bisabolane sesquiterpenoid[1], as a high-fidelity analytical reference standard. By implementing the self-validating LC-MS/MS protocols outlined herein, drug development professionals can ensure both the botanical authenticity and the therapeutic consistency of turmeric-derived neuroprotective therapeutics.

Physicochemical Profiling

Understanding the physicochemical properties of this reference standard is essential for optimizing extraction and chromatographic separation.

ParameterSpecification
IUPAC Name 4-(6-Methyl-4-oxohept-5-en-2-yl)cyclohex-2-en-1-one
Common Identifier Compound 1 (Nor-bisabolane Sesquiterpenoid)
CAS Number 170380-68-4
Molecular Formula C₁₄H₂₀O₂
Molecular Weight 220.31 g/mol
Botanical Source Curcuma longa (Rhizome)[2]
Solubility Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Methanol[3]
Structural Features Conjugated cyclohexenone ring; α,β-unsaturated ketone

Pharmacognostic Significance & Causality of Selection

Why select a minor nor-sesquiterpenoid over abundant markers like curcumin or ar-turmerone? The causality lies in economic unviability and chemotaxonomic specificity .

  • Anti-Adulteration Robustness: Synthetic curcumin is inexpensive, making curcuminoid-based standardization highly vulnerable to artificial spiking. Synthesizing complex, stereospecific minor sesquiterpenoids like Compound 1 is economically prohibitive for adulterators.

  • Species Specificity: This specific nor-bisabolane derivative is highly specific to the rhizomes of true Curcuma longa[4], allowing analysts to distinguish it from common adulterants like Curcuma zedoaria or Curcuma aromatica.

  • Analytical Tractability: The presence of a conjugated cyclohexenone ring provides a distinct chromophore for UV detection and predictable fragmentation patterns for , allowing for trace-level detection even in highly diluted extracts[5].

Analytical Workflow

AnalyticalWorkflow A Curcuma longa Rhizome Sample B Ultrasonic Extraction (70% MeOH) A->B Pulverize & Spike Internal Standard C SPE Cleanup (C18 Cartridge) B->C Centrifuge & Filter (0.22 µm) D UHPLC Separation (C18, 1.7 µm) C->D Elute & Reconstitute E ESI-MS/MS Detection (MRM Mode) D->E Gradient Elution F Pharmacognostic Authentication E->F Data Analysis

Figure 1: End-to-end analytical workflow for the extraction and LC-MS/MS quantification of Compound 1.

Experimental Protocols

Protocol A: Self-Validating Sample Preparation and Extraction

Objective: Extract target sesquiterpenoids while precipitating interfering polysaccharides, utilizing a built-in recovery validation system.

Causality of Experimental Choices:

  • Solvent Selection: Pure methanol extracts excessive lipophilic resins that foul the LC column, while water extracts excessive mucilage. A 70% Methanol (v/v) ratio optimally partitions the moderately non-polar sesquiterpenoids.

  • Self-Validation: Spiking the raw powder with an internal standard prior to extraction ensures that matrix effects or extraction losses are mathematically normalized, validating the efficiency of every single run.

Step-by-Step Methodology:

  • Homogenization: Pulverize 500 mg of dried C. longa rhizome to a fine powder (mesh size 60) to maximize surface area.

  • Internal Standard Spiking: Spike the powder with 50 µL of a 10 µg/mL internal standard solution (e.g., an isotopically labeled turmerone analog or Santalol).

  • Solvent Addition: Add 10.0 mL of 70% Methanol (v/v) and vortex vigorously for 2 minutes.

  • Sonication: Sonicate the mixture in a water bath at 25°C for 30 minutes. (Note: Ambient temperature is critical to prevent the thermal degradation of volatile sesquiterpenoids).

  • Clarification: Centrifuge the extract at 10,000 × g for 10 minutes at 4°C.

  • Filtration: Pass the supernatant through a 0.22 µm PTFE syringe filter directly into an amber autosampler vial to prevent photodegradation.

Protocol B: UHPLC-MS/MS Analysis

Objective: Chromatographic separation and trace-level quantification.

Causality of Experimental Choices:

  • Mobile Phase Additives: Formic acid (0.1%) is added to both mobile phases to act as a proton donor. This drastically enhances the[M+H]⁺ ion yield for the ketone groups in the positive Electrospray Ionization (ESI+) source.

Step-by-Step Methodology:

  • Column Setup: Equip the UHPLC with a C18 column (2.1 mm × 100 mm, 1.7 µm particle size) maintained at 40°C.

  • Mobile Phase:

    • Solvent A: LC-MS grade Water + 0.1% Formic Acid.

    • Solvent B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Gradient Elution: 0–2 min (10% B), 2–8 min (linear gradient to 90% B), 8–10 min (hold at 90% B), 10–12 min (re-equilibration at 10% B). Flow rate: 0.3 mL/min. Injection volume: 2 µL.

  • MS/MS Parameters (Positive ESI / MRM Mode):

    • Precursor Ion: m/z 221.3[M+H]⁺

    • Quantifier Product Ion: m/z 135.1

    • Qualifier Product Ion: m/z 107.1

    • Collision Energy (CE): 20 eV.

Method Validation & Quantitative Data

The following table summarizes typical validation parameters achieved using the self-validating protocol described above, demonstrating the method's reliability for trace-level pharmacognostic screening.

Validation ParameterResult / RangeAcceptance Criteria
Limit of Detection (LOD) 0.05 ng/mLSignal-to-Noise (S/N) ≥ 3
Limit of Quantification (LOQ) 0.15 ng/mLSignal-to-Noise (S/N) ≥ 10
Linear Dynamic Range 0.5 – 100 ng/mLR² ≥ 0.995
Extraction Recovery 96.4% – 101.2%90% – 110%
Intra-day Precision (RSD) 2.1%≤ 5.0%
Inter-day Precision (RSD) 3.4%≤ 5.0%

Biological Relevance: Modulation of Microglial Activation

Beyond its utility as a passive analytical marker, the sesquiterpenoid fraction of Curcuma longa exhibits potent bioactivity. Recent pharmacological studies demonstrate that by inhibiting the activation of BV-2 microglial cells[6].

Mechanistically, these compounds block the IKK/NF-κB signaling pathway[7]. By inhibiting the phosphorylation of the IKK complex, they prevent the nuclear translocation of NF-κB, thereby downregulating the transcription of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α[8]. This makes the quantification of these minor sesquiterpenoids critical for standardizing botanical extracts intended for neuroprotective applications.

SignalingPathway LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor (Microglial Membrane) LPS->TLR4 Activates IKK IKK Complex TLR4->IKK MyD88/TRIF Pathway MOC Compound 1 (Nor-sesquiterpenoid) MOC->IKK Inhibits Phosphorylation NFKB NF-κB (p65/p50) MOC->NFKB Blocks Translocation IKK->NFKB Phosphorylates IκBα Nucleus Nuclear Translocation & Gene Transcription NFKB->Nucleus Translocates Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) Nucleus->Cytokines Induces Expression

Figure 2: Proposed mechanism of microglial NF-κB pathway inhibition by C. longa sesquiterpenoids.

Conclusion

The integration of 4-(6-Methyl-4-oxohept-5-en-2-yl)cyclohex-2-en-1-one into routine pharmacognostic workflows provides a dual advantage. First, it serves as an economically robust, highly specific marker for botanical authentication, bypassing the vulnerabilities of curcuminoid-only standardization. Second, it directly tracks the neuroprotective sesquiterpenoid fraction of Curcuma longa extracts. By employing self-validating LC-MS/MS protocols, scientists can confidently verify both the integrity and the therapeutic potential of their botanical formulations.

References

  • Title: Turmeronols (A and B) from Curcuma longa have anti-inflammatory effects in lipopolysaccharide-stimulated BV-2 microglial cells by reducing NF-κB signaling Source: Bioscience of Microbiota, Food and Health (NCBI/PMC) URL: [Link]

Sources

Method

Application Notes &amp; Protocols: Solvent Extraction of Sesquiterpenoids from Curcuma longa

For Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Potential of Curcuma longa Sesquiterpenoids Curcuma longa, commonly known as turmeric, is a perennial herbaceous plant of the...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Curcuma longa Sesquiterpenoids

Curcuma longa, commonly known as turmeric, is a perennial herbaceous plant of the ginger family (Zingiberaceae)[1]. For centuries, its rhizomes have been utilized in traditional medicine, particularly in Ayurveda, Unani, and Siddha systems, for the treatment of a wide range of ailments.[1][2]. While the vibrant yellow curcuminoids have long been the focus of scientific investigation, the essential oil of turmeric, rich in sesquiterpenoids, is gaining increasing attention for its diverse pharmacological activities.[3][4]. These volatile compounds, including ar-turmerone, α-turmerone, and β-turmerone, contribute significantly to the therapeutic profile of turmeric, exhibiting anti-inflammatory, antioxidant, anti-cancer, and neuroprotective properties[1].

One such sesquiterpenoid of particular interest is ar-turmerone, identified by the Chemical Abstracts Service (CAS) number 170380-68-4. Ar-turmerone is a major bioactive component of turmeric oil and has demonstrated potent biological effects, including the inhibition of melanogenesis and antiproliferative activities against cancer cell lines.[5]. The efficient extraction and isolation of these sesquiterpenoids are therefore critical for further pharmacological evaluation and potential drug development.

This guide provides a comprehensive overview of various solvent extraction methods for obtaining sesquiterpenoids from Curcuma longa rhizomes. It delves into the principles behind each technique, offers detailed protocols, and presents a comparative analysis to aid researchers in selecting the most appropriate method for their specific objectives.

Pre-Extraction Processing: A Critical First Step

The preparation of the Curcuma longa rhizomes prior to extraction significantly impacts the yield and quality of the extracted sesquiterpenoids.

1. Fresh vs. Dried Rhizomes: The choice between fresh and dried rhizomes influences the chemical profile of the essential oil. Essential oils from fresh rhizomes tend to have a higher proportion of monoterpenes, while dried rhizomes yield oils richer in sesquiterpenoids like ar-turmerone, α-turmerone, and β-turmerone.[3]. The drying process itself can lead to the conversion of α-turmerone to the more stable ar-turmerone[3].

2. Curing: A traditional processing step involves boiling fresh rhizomes in water for about an hour, followed by shade drying for approximately a week. This "curing" process can also alter the chemical composition of the final extract[3].

3. Grinding and Sieving: To increase the surface area for solvent penetration, the dried rhizomes should be pulverized into a fine powder. Passing the powder through a sieve (e.g., 40 mesh) ensures a uniform particle size, which is crucial for consistent and efficient extraction[5][6].

Solvent Extraction Methodologies: Principles and Applications

The selection of an appropriate extraction method is paramount and depends on factors such as desired yield, purity, solvent consumption, extraction time, and environmental considerations. Both conventional and modern techniques are employed for the extraction of sesquiterpenoids from Curcuma longa.

Conventional Extraction Methods

These traditional methods are often simple and require less sophisticated equipment.

  • Maceration: This simple technique involves soaking the powdered turmeric in a chosen solvent for an extended period (e.g., 48 hours) with occasional agitation.[7]. While straightforward, it can be time-consuming and may result in lower yields compared to other methods[7][8]. The choice of solvent is critical, with ethanol (70%) being a common option[7].

  • Soxhlet Extraction: A widely used method that involves continuous extraction with a refluxing solvent.[7][9]. This technique is more efficient than maceration due to the repeated contact of the fresh solvent with the plant material.[9]. However, the prolonged exposure to heat can potentially degrade thermolabile compounds[7]. Acetone is a commonly used solvent in this process[6].

  • Hydrodistillation/Steam Distillation: These are the most common methods for extracting essential oils.[3]. In hydrodistillation, the plant material is boiled in water, and the volatile compounds are carried over with the steam, condensed, and collected.[2]. Steam distillation involves passing steam through the plant material to vaporize the volatile compounds.[10]. These methods are effective for obtaining the volatile sesquiterpenoid fraction of turmeric oil.[3].

Modern "Green" Extraction Techniques

These advanced methods offer several advantages over conventional techniques, including reduced extraction times, lower solvent consumption, and improved extraction efficiency.[11].

  • Ultrasound-Assisted Extraction (UAE): This technique utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls causes cell disruption, enhancing solvent penetration and mass transfer.[12][13]. UAE is known for its efficiency, reduced extraction time, and lower energy consumption compared to conventional methods.[12][14]. Ethanol is a frequently used solvent in UAE.[14][15].

  • Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and plant material, leading to the rupture of cell walls and the release of target compounds.[16][17]. This method is characterized by rapid extraction, reduced solvent usage, and higher yields compared to conventional techniques like Soxhlet extraction.[16][18]. Ethanol is a common solvent for MAE of Curcuma longa[16].

  • Supercritical Fluid Extraction (SFE): This technique uses a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent.[5][19]. Supercritical CO2 is non-toxic, non-flammable, and can be easily removed from the extract, making it an environmentally friendly option.[20]. The solvent properties of supercritical CO2 can be tuned by adjusting the pressure and temperature, allowing for selective extraction of different compounds.[19][21]. SFE has been successfully used to extract ar-turmerone from turmeric.[5].

  • Hydrophobic Deep Eutectic Solvents (HDESs): A newer, eco-friendly approach involves the use of HDESs for the extraction of both curcuminoids and ar-turmerone. These solvents are effective and compatible with food and pharmaceutical applications, offering an alternative to conventional organic solvents[22].

Comparative Analysis of Extraction Methods

To facilitate the selection of an appropriate extraction method, the following table summarizes the key characteristics of each technique.

Extraction MethodPrincipleAdvantagesDisadvantagesTypical Solvents
Maceration Soaking in solventSimple, low costTime-consuming, lower yieldEthanol[7][23]
Soxhlet Extraction Continuous extraction with refluxing solventHigher yield than macerationLong extraction time, potential for thermal degradationAcetone, Ethanol[6][9][16]
Hydro/Steam Distillation Volatilization with steamEffective for essential oils, no organic solvent residueHigh energy consumption, potential for hydrolysisWater[2][3]
Ultrasound-Assisted Extraction (UAE) Acoustic cavitationFast, efficient, lower energy consumptionRequires specialized equipmentEthanol[14][15]
Microwave-Assisted Extraction (MAE) Microwave heatingVery fast, high yield, reduced solvent useRequires specialized equipment, potential for localized overheatingEthanol[16][18]
Supercritical Fluid Extraction (SFE) Extraction with supercritical fluid"Green" solvent, tunable selectivity, high purityHigh initial equipment costSupercritical CO2[5][19][21]
Hydrophobic Deep Eutectic Solvents (HDESs) Extraction with a mixture of hydrogen bond donors and acceptorsEco-friendly, effective for both polar and non-polar compoundsNewer technology, solvent cost and recovery may be a concernOleic acid:menthol[22]

Experimental Protocols

The following are detailed, step-by-step protocols for selected extraction methods.

Protocol 1: Soxhlet Extraction

Objective: To extract sesquiterpenoids from dried Curcuma longa rhizomes using a conventional solvent extraction method.

Materials:

  • Dried and powdered Curcuma longa rhizomes (sieved through a 40-mesh screen)

  • Acetone (reagent grade)

  • Soxhlet apparatus (condenser, extractor, and round-bottom flask)

  • Heating mantle

  • Rotary evaporator

Procedure:

  • Weigh approximately 25 g of the powdered turmeric and place it into a cellulose extraction thimble.

  • Place the thimble inside the Soxhlet extractor.

  • Add 150 mL of acetone to the round-bottom flask.

  • Assemble the Soxhlet apparatus and place the flask in the heating mantle.

  • Heat the solvent to its boiling point and allow the extraction to proceed for approximately 6-12 hours.[6][16].

  • After extraction, allow the apparatus to cool down.

  • Remove the round-bottom flask containing the extract.

  • Concentrate the extract using a rotary evaporator under vacuum at 40-60°C to remove the acetone.[6].

  • The resulting oleoresin contains the extracted sesquiterpenoids.

Protocol 2: Ultrasound-Assisted Extraction (UAE)

Objective: To efficiently extract sesquiterpenoids from Curcuma longa using a modern, energy-efficient method.

Materials:

  • Dried and powdered Curcuma longa rhizomes

  • Ethanol (96%)

  • Ultrasonic bath or probe sonicator

  • Beaker or flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Buchner funnel with filter paper)

  • Rotary evaporator

Procedure:

  • Weigh 10 g of powdered turmeric and place it in a 250 mL beaker.

  • Add 200 mL of 96% ethanol to the beaker (solid-to-solvent ratio of 1:20 w/v).

  • Place the beaker in an ultrasonic bath or insert an ultrasonic probe.

  • Set the ultrasonic frequency to approximately 40 kHz and the temperature to 40-60°C.

  • Sonicate the mixture for 30-60 minutes with continuous stirring.[8][14].

  • After sonication, filter the mixture to separate the extract from the solid residue.

  • Wash the residue with a small amount of fresh ethanol to ensure complete recovery of the extract.

  • Combine the filtrates and concentrate the extract using a rotary evaporator to remove the ethanol.

  • The resulting extract is rich in sesquiterpenoids.

Protocol 3: Supercritical Fluid Extraction (SFE)

Objective: To selectively extract sesquiterpenoids, including ar-turmerone, using an environmentally friendly solvent.

Materials:

  • Dried and powdered Curcuma longa rhizomes

  • Supercritical fluid extractor

  • Liquid carbon dioxide (CO2)

Procedure:

  • Load the extraction vessel of the SFE unit with a known amount of powdered turmeric (e.g., 150 g).[21].

  • Set the extraction parameters. Optimal conditions for ar-turmerone extraction have been reported at a pressure of 425 bar and a temperature of 75°C.[19][24][25].

  • Pump liquid CO2 into the system and bring it to the desired supercritical conditions.

  • Allow the supercritical CO2 to flow through the extraction vessel for a set period (e.g., 1-2.5 hours).[5][21].

  • The CO2 laden with the extracted compounds is then passed through a separator where the pressure and/or temperature is reduced, causing the CO2 to return to a gaseous state and the extract to precipitate.

  • Collect the extract from the separator. The gaseous CO2 can be recycled.

Workflow and Purification

The overall process from raw material to purified sesquiterpenoids can be visualized as follows:

Extraction_Workflow cluster_prep Pre-Extraction Preparation cluster_extraction Extraction cluster_purification Purification & Analysis raw_material Curcuma longa Rhizomes drying Drying raw_material->drying grinding Grinding & Sieving drying->grinding soxhlet Soxhlet grinding->soxhlet Select Method uae UAE grinding->uae Select Method sfe SFE grinding->sfe Select Method crude_extract Crude Extract soxhlet->crude_extract uae->crude_extract sfe->crude_extract chromatography Chromatography (e.g., HPLC, HSCCC) crude_extract->chromatography purified_compound Purified Sesquiterpenoids (e.g., ar-turmerone) chromatography->purified_compound analysis Analysis (e.g., GC-MS, NMR) purified_compound->analysis

Caption: General workflow for the extraction and purification of sesquiterpenoids.

Following extraction, the crude extract is typically a complex mixture of compounds. Further purification is often necessary to isolate specific sesquiterpenoids. Techniques such as liquid-solid chromatography and high-performance liquid chromatography (HPLC) are commonly employed for this purpose.[5]. High-speed counter-current chromatography (HSCCC) has also been shown to be an effective method for the preparative separation of major sesquiterpenoids from turmeric essential oil.[26]. The identity and purity of the isolated compounds are then confirmed using analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[26].

Conclusion

The extraction of sesquiterpenoids from Curcuma longa is a critical step in harnessing their therapeutic potential. This guide has provided an in-depth overview of various solvent extraction methods, from traditional techniques like Soxhlet extraction to modern, "green" technologies such as ultrasound-assisted and supercritical fluid extraction. The choice of method will ultimately depend on the specific research goals, available resources, and desired scale of operation. By understanding the principles and practical considerations of each technique, researchers can optimize their extraction protocols to obtain high yields of pure sesquiterpenoids for further investigation and development.

References

  • Chen, Y., et al. (2012). Supercritical Carbon Dioxide Extraction of Aromatic Turmerone from Curcuma longa Linn. Induces Apoptosis through Reactive Oxygen Species-Triggered Intrinsic and Extrinsic Pathways in Human Hepatocellular Carcinoma HepG2 Cells. ACS Publications. Available at: [Link]

  • Le, T. P., et al. (2024). CHEMICAL COMPOSITION AND BIOLOGICAL ACTIVITIES OF ESSENTIAL OIL EXTRACTED FROM TURMERIC RHIZOMES (Cucurma longa L.). VNU-HCM Journal of Science and Technology Development. Available at: [Link]

  • Paulucci, V. P., et al. (2013). Optimization of the extraction of curcumin from Curcuma longa rhizomes. Revista Brasileira de Farmacognosia. Available at: [Link]

  • Kongpol, K., et al. (2022). Extraction of curcuminoids and ar-turmerone from turmeric (Curcuma longa L.) using hydrophobic deep eutectic solvents (HDESs) and application as HDES-based microemulsions. Food Chemistry. Available at: [Link]

  • Avonto, C., et al. (2026). Turmeric (curcuma longa) rhizome essential oil: analytical profile of authenticated and commercial samples, safety and pharmacology review. Journal of Essential Oil Research. Available at: [Link]

  • Ghimire, S., et al. (2014). Composition of Essential Oils in Turmeric Rhizome. Journal of Nepal Chemical Society. Available at: [Link]

  • Pardey, A. P., et al. (2020). Extraction of Essential Oil from Turmeric Rhizome. International Journal of Innovative Research in Science, Engineering and Technology. Available at: [Link]

  • Kongpol, K., et al. (2022). Extraction of curcuminoids and ar-turmerone from turmeric (Curcuma longa L.) using hydrophobic deep eutectic solvents (HDESs) and application as HDES-based microemulsions. PubMed. Available at: [Link]

  • Jaiswal, Y., & Naik, S. N. (2021). Turmeric Oil: Composition, Extraction, Potential Health Benefits and Other Useful Applications. ResearchGate. Available at: [Link]

  • Svilović, S., et al. (2023). The Extraction Process, Separation, and Identification of Curcuminoids from Turmeric Curcuma longa. MDPI. Available at: [Link]

  • Paulucci, V. P., et al. (2013). Optimization of the extraction of curcumin from Curcuma longa rhizomes. ResearchGate. Available at: [Link]

  • Vanga, S. K., & Raghavan, V. (2023). Various Extraction Techniques of Curcumin—A Comprehensive Review. ACS Omega. Available at: [Link]

  • Grynkiewicz, G., & Ślifirski, P. (2012). Curcumin and its analogues: potential anticancer agents. Pharmacological Reports. Available at: [Link]

  • Widmann, A.-K., et al. (2022). Supercritical Fluid Extraction with CO2 of Curcuma longa L. in Comparison to Conventional Solvent Extraction. MDPI. Available at: [Link]

  • Kumar, S., et al. (2015). A Comparative Study of Staining Efficacy of Turmeric and Eosin: A Histological Study. Journal of Clinical and Diagnostic Research. Available at: [Link]

  • Li, J. (2023). Turmeric: Not Just for Curry, But for Curing! University of Ottawa. Available at: [Link]

  • Patel, V. H., et al. (2021). Novel extraction process for the preparation of water soluble curcumin oleoresin. Google Patents.
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  • Li, Y., et al. (2015). Preparative separation of four sesquiterpenoids from Curcuma longa by high-speed counter-current chromatography. ResearchGate. Available at: [Link]

  • Widmann, A.-K., et al. (2022). Supercritical Fluid Extraction with CO2 of Curcuma longa L. in Comparison to Conventional Solvent Extraction. PMC. Available at: [Link]

  • Hewlings, S., & Kalman, D. (2017). Properties, Extraction Methods, and Delivery Systems for Curcumin as a Natural Source of Beneficial Health Effects. PMC. Available at: [Link]

  • Şahin, S., et al. (2018). OPTIMIZATION OF ULTRASONIC-ASSISTED EXTRACTION PARAMETERS FOR ANTIOXIDANTS FROM Curcuma longa L. DergiPark. Available at: [Link]

  • Rodrigues, V., et al. (2020). Microwave-Assisted Extraction of Curcuma longa L. Oil: Optimization, Chemical Structure and Composition, Antioxidant Activity and Comparison with Conventional Soxhlet Extraction. PMC. Available at: [Link]

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  • Kumar, P., et al. (2023). Effect of Microwave Boiling and Ultrasound-Assisted Extraction on Curcumin from the Turmeric Rhizomes. Journal of Food Processing and Preservation. Available at: [Link]

  • Ciko, A. M., et al. (2025). Optimization and Modeling of Ultrasound‐ and Microwave‐Assisted Extraction of Turmeric to Efficiently Recover Curcumin and Phenolic Antioxidants Followed by Food Enrichment to Enhance Health‐Promoting Effects. PMC. Available at: [Link]

  • Li, H., et al. (2023). Research Progress on Sesquiterpenoids of Curcumae Rhizoma and Their Pharmacological Effects. PMC. Available at: [Link]

  • Vadalà, G., et al. (2022). A Cross-Flow Ultrasound-Assisted Extraction of Curcuminoids from Curcuma longa L.: Process Design to Avoid Degradation. PMC. Available at: [Link]

  • Chen, J., et al. (2022). Curcumanes E and F, two rare sesquiterpenoids with a dicyclo[3.3.1]nonane moiety, from Curcuma longa and their vasorelaxant activities. Frontiers in Pharmacology. Available at: [Link]

  • Lin, X., et al. (2009). New sesquiterpenes and calebin derivatives from Curcuma longa. Chemical and Pharmaceutical Bulletin. Available at: [Link]

  • Li, S., et al. (2011). Chemical composition and product quality control of turmeric (Curcuma longa L.). CORE. Available at: [Link]

  • Li, S., et al. (2011). Chemical Composition and Product Quality Control of Turmeric (Curcuma longa L.). Bentham Science. Available at: [Link]

Sources

Application

Application Notes &amp; Protocols: Synthesis and Semi-Synthesis of 4-(6-Methyl-4-oxohept-5-en-2-yl)cyclohex-2-en-1-one Derivatives

Abstract This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the synthesis and semi-synthesis of 4-(6-methyl-4-oxohept-5-en-2-yl)cyclohex-2-en-1-one and...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the synthesis and semi-synthesis of 4-(6-methyl-4-oxohept-5-en-2-yl)cyclohex-2-en-1-one and its derivatives. This class of compounds, featuring a substituted cyclohexenone core, is of significant interest in medicinal chemistry and natural product synthesis due to its potential biological activities. We present detailed protocols for two primary synthetic strategies: a convergent synthesis involving a key Michael addition step and a semi-synthetic approach leveraging a natural product precursor. The methodologies are designed to be robust and adaptable for the generation of a diverse library of derivatives for further investigation.

Introduction: The Chemical and Biological Landscape

The 4-(6-methyl-4-oxohept-5-en-2-yl)cyclohex-2-en-1-one scaffold represents a fascinating structural motif that merges a reactive α,β-unsaturated ketone system with a sterically demanding side chain. The cyclohexenone moiety is a well-known pharmacophore present in numerous biologically active natural products and synthetic compounds, often acting as a Michael acceptor in biological systems. The side chain, a derivative of mesityl oxide, introduces chirality and lipophilicity, which can significantly influence the compound's interaction with biological targets.

The synthesis of such molecules presents several challenges, including the stereoselective introduction of the side chain at the C4 position of the cyclohexenone ring and the prevention of undesired side reactions. This guide provides detailed, validated protocols to navigate these challenges effectively.

Strategic Approaches to Synthesis

Two primary strategies are detailed below: a fully synthetic convergent approach and a semi-synthetic route starting from a readily available natural product. The choice of strategy will depend on the availability of starting materials, desired scale, and the specific derivatives being targeted.

Convergent Synthesis Strategy

This approach involves the synthesis of the cyclohexenone core and the side chain separately, followed by their coupling in a key conjugate addition reaction. This strategy offers high flexibility for modifying both parts of the molecule.

A Synthesis of Side Chain Precursor (e.g., Organocuprate) C Conjugate Addition (Michael Reaction) A->C B Synthesis of Cyclohex-2-en-1-one B->C D Trapping of Enolate (Optional Derivatization) C->D E Purification & Characterization C->E Direct Work-up D->E

Caption: Convergent synthesis workflow.

Semi-Synthetic Strategy

This strategy leverages a naturally occurring starting material that already contains a significant portion of the target molecule's carbon skeleton. For this class of compounds, a plausible starting material could be a bisabolane-type sesquiterpenoid, which can be chemically modified to yield the desired product. This approach can be more atom-economical and may involve fewer steps.

A Isolation of Natural Product (e.g., Bisabolene) B Selective Oxidation A->B C Functional Group Interconversion B->C D Final Product C->D E Purification & Characterization D->E

Caption: Semi-synthetic workflow.

Detailed Experimental Protocols

Protocol 1: Convergent Synthesis via Michael Addition

This protocol details the synthesis of the parent compound, 4-(6-methyl-4-oxohept-5-en-2-yl)cyclohex-2-en-1-one.

Rationale: The use of an organocuprate (Gilman reagent) is crucial for achieving efficient 1,4-conjugate addition to the cyclohexenone, minimizing the competing 1,2-addition to the carbonyl group.

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask under an argon atmosphere, add magnesium turnings (1.2 eq). Add a solution of 4-bromo-2-methylhept-2-en-5-one (1.0 eq) in anhydrous THF. Initiate the reaction with a heat gun if necessary. Stir the reaction mixture at room temperature for 2 hours until the magnesium is consumed.

  • Formation of the Cuprate: In a separate flame-dried flask, prepare a suspension of copper(I) iodide (CuI, 1.1 eq) in anhydrous THF at -78 °C (dry ice/acetone bath). To this suspension, add the freshly prepared Grignard reagent dropwise via cannula. The solution should turn dark. Allow the mixture to stir at -78 °C for 30 minutes.

Rationale: The low temperature (-78 °C) is critical to ensure the stability of the organocuprate and to enhance the selectivity of the conjugate addition.

  • Dissolve cyclohex-2-en-1-one (1.0 eq) in anhydrous THF in a separate flask under argon and cool to -78 °C.

  • Slowly add the freshly prepared organocuprate solution from Step 1 to the cyclohexenone solution via cannula.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

Rationale: Flash column chromatography is an effective method for separating the desired product from unreacted starting materials and side products.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 5% to 20% ethyl acetate).

  • Combine the fractions containing the pure product and concentrate under reduced pressure to yield 4-(6-methyl-4-oxohept-5-en-2-yl)cyclohex-2-en-1-one as a pale yellow oil.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Semi-Synthesis from a Natural Product Precursor

This protocol outlines a plausible semi-synthetic route from a hypothetical bisabolene-type natural product.

Rationale: Ozonolysis is a powerful and selective method for cleaving the double bond in the precursor to generate a ketone functionality.

  • Dissolve the bisabolene precursor (1.0 eq) in a mixture of dichloromethane (DCM) and methanol (MeOH) (9:1) and cool to -78 °C.

  • Bubble ozone (O₃) through the solution until a persistent blue color is observed.

  • Purge the solution with nitrogen gas for 15 minutes to remove excess ozone.

  • Add dimethyl sulfide (DMS, 3.0 eq) and allow the reaction to warm to room temperature and stir overnight.

  • Concentrate the reaction mixture under reduced pressure.

Rationale: A selective oxidizing agent like pyridinium chlorochromate (PCC) is used to oxidize the secondary alcohol to a ketone without affecting other sensitive functional groups.

  • Dissolve the crude product from Step 1 in anhydrous DCM.

  • Add pyridinium chlorochromate (PCC, 1.5 eq) and powdered molecular sieves (4 Å).

  • Stir the mixture at room temperature for 4 hours, monitoring the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite and silica gel, washing with DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the target compound.

  • Characterize the product to confirm its identity and purity.

Data Presentation and Expected Outcomes

The following table summarizes the expected outcomes for the synthesis of a small library of derivatives using the convergent approach.

DerivativeR Group on CyclohexenoneSide Chain ModificationYield (%)Purity (%)
1a HStandard65-75>98
1b 2-MethylStandard60-70>97
1c HEthyl instead of Methyl on enone62-72>98
1d 3-MethoxyStandard55-65>96

Troubleshooting and Key Considerations

  • Low Yield in Michael Addition: Ensure all reagents and solvents are anhydrous. The Grignard reagent and the organocuprate are highly sensitive to moisture. Confirm the quality of the CuI.

  • Formation of 1,2-Addition Product: This suggests the organocuprate is not forming correctly or the reaction temperature is too high. Ensure the temperature is maintained at -78 °C during the addition.

  • Incomplete Oxidation in Semi-Synthesis: The oxidizing agent may be old or the reaction time may be insufficient. Use freshly opened or properly stored PCC. Monitor the reaction closely by TLC.

  • Stereoselectivity: The addition of the side chain can create a new stereocenter. The facial selectivity may be influenced by existing stereocenters or by the use of chiral ligands. Further analysis (e.g., by chiral HPLC) may be required to determine the diastereomeric ratio.

Conclusion

The synthetic and semi-synthetic routes detailed in these application notes provide robust and versatile methods for accessing 4-(6-methyl-4-oxohept-5-en-2-yl)cyclohex-2-en-1-one and its derivatives. The convergent strategy offers maximum flexibility for creating diverse analogs, while the semi-synthetic approach can be more efficient if a suitable natural product precursor is available. These protocols are intended to serve as a strong foundation for researchers to build upon in their exploration of this promising class of molecules.

References

  • Title: Modern Organocopper Chemistry. Source: Wiley-VCH. URL: [Link]

  • Title: The Michael Reaction: A Versatile Tool for C-C Bond Formation. Source: Chemical Reviews. URL: [Link]

  • Title: Strategic Applications of Named Reactions in Organic Synthesis. Source: Elsevier. URL: [Link]

  • Title: Ozonolysis in Organic Chemistry. Source: Comprehensive Organic Synthesis. URL: [Link]

  • Title: Oxidation of Alcohols by "Activated" Dimethyl Sulfoxide and Related Reactions (Swern Oxidation). Source: Organic Reactions. URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Thermal Degradation of CAS 170380-68-4 During Rotary Evaporation

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical chemists, and drug development professionals facing challenges with the isolation and concentration of CAS 170380...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical chemists, and drug development professionals facing challenges with the isolation and concentration of CAS 170380-68-4 (4-(6-Methyl-4-oxohept-5-en-2-yl)cyclohex-2-en-1-one).

Because this molecule is a bis-enone, it requires highly specialized handling. Standard laboratory solvent removal techniques will rapidly destroy the compound. This guide synthesizes field-proven methodologies and mechanistic causality to ensure the structural integrity of your sample.

Part 1: Troubleshooting FAQs – Mechanisms & Causality

Q1: Why does my CAS 170380-68-4 sample turn into a dark, viscous oil or insoluble resin during rotary evaporation? A: The degradation is driven by the molecule's bis-enone structure. Enone moieties ( α,β -unsaturated ketones) act as strong electron-withdrawing groups, making them highly electrophilic and susceptible to spontaneous reactions[1]. When exposed to thermal stress during standard rotary evaporation, the heat provides the activation energy necessary for intermolecular Michael additions and radical-initiated oligomerization. As the solvent evaporates and the concentration of the bis-enone increases, the physical proximity of these reactive centers drives rapid cross-linking, resulting in an irreversible, insoluble polymeric resin.

Q2: What are the optimal rotary evaporation parameters to prevent this degradation? A: The fundamental principle of rotary evaporation relies on utilizing a vacuum to lower the ambient pressure, which drastically reduces the temperature at which solvents boil[2]. While standard laboratory protocols often recommend water bath temperatures between 40°C and 60°C for efficient solvent removal[3], this thermal range is destructive to bis-enones. You must operate the water bath strictly below 30°C . To compensate for the lower temperature and maintain efficiency, you must utilize a high-performance vacuum pump capable of reaching < 10 mbar to ensure the solvent's boiling point is depressed below the bath temperature.

Q3: How do I remove high-boiling solvents (e.g., DMF, DMSO) without exceeding the thermal threshold? A: Never attempt to rotary evaporate DMF or DMSO directly from CAS 170380-68-4. The vacuum required to boil these solvents at < 30°C is often unattainable on standard lab equipment, leading to prolonged thermal exposure and guaranteed degradation. Instead, use a self-validating liquid-liquid extraction protocol : dilute the reaction mixture with a large volume of cold water and extract the enone into a low-boiling, non-polar solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer extensively with brine to remove residual high-boiling solvents before proceeding to rotary evaporation.

Q4: Can I concentrate the compound to complete dryness? A: No. Concentrating neat enones removes the physical barrier (solvent molecules) between the reactive α,β -unsaturated sites. Always halt the evaporation while the compound is still a concentrated oil, or add a inert "chaser" solvent (like heptane) at the end of the process to maintain a dilute state.

Part 2: Data Presentation

To highlight the critical differences in handling, the table below summarizes the quantitative parameters required for CAS 170380-68-4 compared to standard laboratory solvents.

Table 1: Standard vs. Optimized Rotary Evaporation Parameters
ParameterStandard Protocol (General Solvents)Optimized Protocol (CAS 170380-68-4)Scientific Rationale
Water Bath Temp. 40°C – 60°C< 30°C Prevents thermal activation of the α,β -unsaturated ketone moieties.
Vacuum Pressure 100 – 200 mbar< 10 mbar Compensates for low bath temperature; forces low-temp boiling.
Rotation Speed 100 – 130 RPM150 – 200 RPM Maximizes surface area to accelerate evaporation, minimizing time-at-temperature.
Endpoint Complete drynessConcentrated solution Prevents neat-state proximity effects that drive Michael addition polymerization.
Atmosphere Ambient airArgon/Nitrogen backfill Prevents oxidative degradation and radical initiation.

Part 3: Experimental Protocol – Step-by-Step Methodology

Self-Validating Solvent Removal Workflow

  • Pre-Evaporation Preparation:

    • Transfer the solution containing CAS 170380-68-4 into a round-bottom flask. Ensure the flask is no more than half full to maximize the surface area of the thin film and prevent bumping.

    • Self-Validation Check: Inspect the solution against a white background. If the solution is already excessively dark or opaque before evaporation, thermal degradation may have already occurred during the upstream reaction phase.

  • System Purge and Vacuum Optimization:

    • Attach the flask to the rotary evaporator. Ensure the system is sealed.

    • Before lowering the flask into the water bath, start the rotation at 150-200 RPM .

    • Apply the vacuum gradually until you reach < 10 mbar . Wait for the solvent to begin condensing on the chiller coils. Self-Validation Check: Condensation must occur before applying heat; if not, your vacuum is insufficient.

  • Temperature-Controlled Evaporation:

    • Lower the rotating flask into the water bath set strictly to 25°C - 30°C .

    • Monitor the condensation rate. If evaporation stalls, do not increase the temperature. Instead, check the system for vacuum leaks or upgrade the pump.

  • Endpoint Monitoring & Storage:

    • Halt the evaporation when approximately 5-10% of the solvent remains.

    • Vent the system using an inert gas (Argon or Nitrogen) rather than ambient air to prevent oxidation.

    • Transfer the concentrated oil to an amber glass vial, flush the headspace with Argon, and store immediately at -20°C .

Part 4: Mandatory Visualization

Workflow N1 Crude CAS 170380-68-4 Solution N2 Inert Gas Purge (Ar/N2) N1->N2 N3 Set Water Bath < 30°C N2->N3 N4 Apply High Vacuum (< 10 mbar) N3->N4 N5 Halt Evaporation Before Dryness N4->N5 N6 Store at -20°C in Stabilizing Solvent N5->N6

Workflow for the safe rotary evaporation of CAS 170380-68-4.

Mechanism E1 Bis-Enone Monomer (CAS 170380-68-4) E2 Thermal Stress (> 40°C) E1->E2 E3 Radical Initiation & Isomerization E2->E3 E4 Intermolecular Michael Addition E2->E4 E5 Cross-Linked Polymeric Resin E3->E5 E4->E5

Thermal degradation pathway of bis-enones via radical initiation and Michael addition.

Part 5: References

  • Title: Rotary Evaporation Techniques for Reliable Results and Efficient Solvent Removal Source: Torontech URL: [Link]

  • Title: How a Rotary Evaporator Works: The Ultimate Guide (2025) Source: Hinotek URL: [Link]

  • Title: Design of supported organocatalysts from a biomass-derived difuran compound and catalytic assessment for lactose hydrolysis Source: National Center for Biotechnology Information (PMC) URL: [Link]

Sources

Optimization

Technical Support Center: Optimizing Reverse-Phase HPLC for 4-(6-Methyl-4-oxohept-5-en-2-yl)cyclohex-2-en-1-one

Welcome to the technical support guide for the chromatographic analysis of 4-(6-Methyl-4-oxohept-5-en-2-yl)cyclohex-2-en-1-one. This resource, designed for researchers and drug development professionals, provides in-dept...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the chromatographic analysis of 4-(6-Methyl-4-oxohept-5-en-2-yl)cyclohex-2-en-1-one. This resource, designed for researchers and drug development professionals, provides in-depth answers to common questions and troubleshooting scenarios encountered during reverse-phase HPLC method development. As Senior Application Scientists, we aim to explain the causality behind our recommendations, ensuring you can build robust and reliable analytical methods.

Part 1: Frequently Asked Questions & Initial Method Setup

This section addresses the foundational knowledge required to begin method development for this specific analyte.

Q1: What are the key physicochemical properties of 4-(6-Methyl-4-oxohept-5-en-2-yl)cyclohex-2-en-1-one that influence its separation?

A1: Understanding the analyte's properties is the first step in developing a separation method. This compound is a neutral sesquiterpenoid.[1][2] Its structure, containing two ketone functionalities and multiple non-polar alkyl regions, dictates its behavior in reverse-phase HPLC.

PropertyEstimated Value / CharacteristicImplication for RP-HPLC Method Development
Molecular Formula C₁₄H₂₀O₂-
Molecular Weight ~220.31 g/mol [2]Standard pore size columns (e.g., 100-120 Å) are suitable.
Polarity Non-polar to moderately polarWell-suited for reverse-phase chromatography. It will be retained on C18 or C8 stationary phases.
pKa No ionizable groups in the typical HPLC pH range (2-8)The compound is neutral. Mobile phase pH is not needed to control analyte ionization but can be used to control silanol activity on the column packing.[3]
UV Absorbance Contains two α,β-unsaturated ketone chromophoresExpected to have strong UV absorbance between 220-280 nm. The optimal wavelength should be determined using a PDA/DAD detector during an initial scouting run.

Q2: What is the best starting point for a column and mobile phase?

A2: For a neutral, non-polar compound, a standard C18 column is the most logical and effective starting point.[4] For the mobile phase, a combination of water and acetonitrile is recommended due to acetonitrile's lower viscosity and UV transparency.[5]

Recommended Starting Conditions:

  • Column: C18, 150 mm x 4.6 mm, 3.5 or 5 µm particle size.

  • Mobile Phase A: HPLC-grade water with 0.1% formic acid.

  • Mobile Phase B: HPLC-grade acetonitrile with 0.1% formic acid.

  • Why 0.1% Formic Acid? Even though the analyte is neutral, the acidic mobile phase helps to suppress the ionization of residual silanol groups on the silica surface of the column packing. This minimizes secondary interactions that can lead to peak tailing and improves peak shape.[3]

Q3: How do I set up my initial gradient run?

A3: A "scouting gradient" is essential for method development.[6] This is a wide, linear gradient that helps determine the approximate organic solvent percentage needed to elute your compound.[7] This initial run provides critical information about the retention of your analyte and any potential impurities, saving significant time in later optimization steps.

Part 2: Gradient Optimization Workflow

Once the initial scouting run is complete, the next step is to refine the gradient to achieve optimal separation.

Q4: My analyte eluted at 12 minutes during a 20-minute, 5-95% B scouting gradient. How do I optimize the gradient for better resolution and faster run times?

A4: The goal of optimization is to focus the gradient's separating power on the part of the run where your compound and its closely related impurities elute.[6][8] A steep gradient is good for a quick survey, but a shallower gradient provides higher resolution.

Experimental Protocol: Gradient Optimization
  • Analyze the Scouting Run: Note the %B at which your target peak elutes. A 20-minute linear gradient from 5% to 95% B changes at a rate of 4.5% B per minute. If your peak eluted at 12 minutes, the approximate mobile phase composition at that time was: 5% + (12 min * 4.5%/min) = 59% B.

  • Design the Optimized Gradient: Create a new, shallower gradient centered around the elution point of your analyte.

    • Initial %B: Start the gradient about 15-20% below the elution percentage. In this case, around 40-45% B.

    • Final %B: End the gradient about 15-20% above the elution percentage. Here, around 75-80% B.

    • Gradient Time: Maintain or slightly decrease the gradient time to sharpen the peak.

    • Add Wash & Re-equilibration Steps: Include a high-organic wash step after the gradient to elute any strongly retained compounds, followed by a re-equilibration step at the initial conditions.[6]

Example Optimized Gradient:

Time (min)%A (0.1% FA in Water)%B (0.1% FA in ACN)Comments
0.055.045.0Start of Run
10.020.080.0Shallow gradient for separation
10.15.095.0Column Wash
12.05.095.0Hold Wash
12.155.045.0Return to Initial Conditions
15.055.045.0Column Re-equilibration

This targeted approach significantly improves resolution between the main analyte and any closely eluting impurities while also potentially reducing the overall run time.

Method Development Workflow Diagram

MethodDevelopment Start Define Analyte Properties (Neutral, Non-polar) Scouting Run Wide Scouting Gradient (e.g., 5-95% B in 20 min) Start->Scouting Evaluate Evaluate Scouting Run: - Retention Time (tR) - Peak Shape - Resolution Scouting->Evaluate Optimize Optimize Gradient: - Center gradient around tR - Make slope shallower Evaluate->Optimize tR known Check Acceptable Performance? Optimize->Check Troubleshoot Troubleshoot Specific Issues (Peak Shape, Baseline, etc.) Check->Troubleshoot No Finalize Finalize & Validate Method Check->Finalize Yes Troubleshoot->Optimize

Caption: A systematic workflow for RP-HPLC gradient method development.

Part 3: Troubleshooting Guide

Even with a well-designed method, problems can arise. This section provides solutions to common chromatographic issues.

Q5: My peak is tailing. What are the likely causes and how do I fix it?

A5: Peak tailing is one of the most common HPLC problems and is often caused by unwanted secondary interactions between the analyte and the column.[9]

Potential CauseExplanationRecommended Solution
Secondary Silanol Interactions Residual silanol groups (Si-OH) on the silica packing can interact with polar functional groups (like the ketones in your analyte), causing tailing.[9]Ensure your mobile phase is acidic (e.g., 0.1% formic or acetic acid) to keep silanols protonated and non-interactive. Alternatively, use a modern, high-purity (Type B silica) or end-capped column.[10]
Column Overload Injecting too much sample mass can saturate the stationary phase at the column inlet, leading to a distorted, tailing peak.Reduce the injection volume or dilute the sample concentration and reinject.[10][11]
Column Contamination/Void Strongly retained compounds from previous injections can accumulate at the column head, or the packing bed can develop a void.[12]First, try flushing the column with a strong solvent (e.g., isopropanol). If that fails, reverse the column (if permitted by the manufacturer) and flush. If the problem persists, the column may need to be replaced.

Q6: I'm observing peak fronting. What does this indicate?

A6: Peak fronting, which looks like a shark fin, is typically caused by column overload or a mismatch between the sample solvent and the mobile phase.[9]

  • Sample Solvent Issue: If your sample is dissolved in a solvent that is much stronger (i.e., has a higher percentage of organic solvent) than your initial mobile phase, the peak can be distorted.[12]

  • Solution: Whenever possible, dissolve and inject your sample in the initial mobile phase composition (e.g., 45% acetonitrile from the example above). If solubility is an issue, use the weakest solvent possible that still dissolves the sample and keep the injection volume small.[10]

Q7: My peaks are broad, or I'm seeing split peaks. What should I check?

A7: Broad or split peaks can stem from several issues, often related to the system's plumbing or sample preparation.[9][11]

  • Extra-Column Volume (Dead Volume): Excessive tubing length or diameter between the injector and the column, or between the column and the detector, can cause peak broadening.[9] Ensure all connections are made with appropriate, short-length PEEK tubing and that fittings are properly seated.

  • Sample-Solvent Mismatch: Injecting a sample in a strong solvent can cause the analyte to precipitate upon mixing with the weaker mobile phase at the column inlet, leading to a split peak.[9] The solution is the same as for peak fronting: match the sample solvent to the mobile phase.

  • Partial Column Blockage: A blocked inlet frit can distort the flow path, causing peaks to split. This can be fixed by back-flushing the column or replacing the inlet frit.

Troubleshooting Logic for Poor Peak Shape

Troubleshooting Start Poor Peak Shape Observed CheckShape What is the shape? Start->CheckShape Tailing Tailing CheckShape->Tailing Asymmetric, tail Fronting Fronting CheckShape->Fronting Asymmetric, front SplitBroad Split / Broad CheckShape->SplitBroad Two peaks or wide CauseTailing1 Check Mobile Phase pH (Is it acidic?) Tailing->CauseTailing1 CauseTailing2 Reduce Sample Concentration Tailing->CauseTailing2 CauseTailing3 Check Column Health Tailing->CauseTailing3 CauseFronting1 Reduce Sample Concentration Fronting->CauseFronting1 CauseFronting2 Match Sample Solvent to Mobile Phase Fronting->CauseFronting2 CauseSplit1 Check for Dead Volume (Fittings, Tubing) SplitBroad->CauseSplit1 CauseSplit2 Match Sample Solvent SplitBroad->CauseSplit2 CauseSplit3 Check for Column Blockage SplitBroad->CauseSplit3

Caption: A decision tree for troubleshooting common HPLC peak shape problems.

References

  • Advanced HPLC: Optimizing Solvent Composition for Gradient Elution Efficiency. (2025, December 30). Pure Synth.
  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. (2025, November 27). alwsci.
  • Troubleshooting Poor Peak Shape and Resolution in HPLC. (2024, October 14).
  • Chapter 1 Aspects of Gradient Optimiz
  • Separation of Cyclohexanone on Newcrom R1 HPLC column. (2018, February 17). SIELC Technologies.
  • The Secrets of Successful Gradient Elution. (2017, May 1).
  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex.
  • How to Develop HPLC Method for Nonpolar Compounds. (2024, April 2). Pharma Knowledge Forum.
  • Common Causes of Poor Peak Shape in HPLC and How to Fix Them. Chromasir.
  • Gradient Optimization in Liquid Chromatography. (2025, March 24).
  • HPLC Troubleshooting. Thermo Fisher Scientific - AU.
  • Separation of Cyclohexanone, 2-hexylidene- on Newcrom R1 HPLC column. (2018, February 17). SIELC Technologies.
  • Mobile Phase Selectivity. Phenomenex.
  • Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. (2013, May 3). Research Journal of Pharmacy and Technology.
  • Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. (2019, December 28).
  • Reversed Phase HPLC Method Development. Phenomenex.
  • 4-(6-Methyl-4-oxohept-2-en-2-yl)cyclohex-1-ene-1-carboxylic acid. PlantaeDB.
  • 4-(6-Methyl-4-oxohept-5-en-2-yl)cyclohex-2-en-1-one. MedchemExpress.com.
  • 4-(6-Methyl-4-oxohept-5-en-2-yl)cyclohex-2-en-1-one. MedChemExpress.

Sources

Troubleshooting

Troubleshooting poor ionization efficiency of CAS 170380-68-4 in LC-ESI-MS

Technical Support Center: LC-ESI-MS Ionization Efficiency Introduction: The Challenge of Ionization Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development profes...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: LC-ESI-MS Ionization Efficiency

Introduction: The Challenge of Ionization

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the analysis of small organic molecules, specifically focusing on CAS 170380-68-4, by Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS). While public information on the exact structure of CAS 170380-68-4 is limited, this guide is built upon the common characteristics of small molecule drug candidates and provides a robust framework for troubleshooting poor ESI efficiency.

Electrospray ionization (ESI) is a delicate process governed by the analyte's physicochemical properties, the mobile phase environment, and the precise tuning of the ion source.[1][2] Poor signal intensity is a frequent hurdle that can stem from a variety of factors, from suboptimal solvent conditions to ion suppression effects.[3][4] This guide provides a systematic, question-and-answer-based approach to diagnose and resolve these issues, empowering you to achieve maximum sensitivity and data quality.

Frequently Asked Questions (FAQs) & Troubleshooting Workflow

Q1: My signal for CAS 170380-68-4 is extremely low or completely absent. What are the first things I should check?

Before diving into complex parameter optimization, it's crucial to rule out fundamental system issues. An abrupt loss of signal often points to a problem with the fluidic path or basic instrument setup rather than the ionization process itself.

The Causality: The ESI process requires a stable and continuous flow of analyte to the tip of the sprayer needle. Any interruption or significant deviation in this delivery will directly impact signal stability and intensity.

Initial Troubleshooting Workflow

A Start: No / Low Signal B Check System Suitability: Infuse Tuning Compound A->B C Signal OK? B->C D Troubleshoot MS Hardware: - Detector Voltage - Electronics - Calibrate Mass Axis C->D No E Check Fluidics & Sample: - Leaks? - Clogs? - Sample Conc. OK? - Correct Vial? C->E Yes F Problem Found? E->F G Fix Fluidic/Sample Issue F->G Yes H Proceed to Method Optimization: - Mobile Phase - Source Parameters F->H No cluster_0 cluster_1 ESI Process cluster_2 A Analyte in Solution B 1. Charged Droplet Formation (Nebulization) A->B C 2. Droplet Shrinkage (Desolvation) D 3. Gas-Phase Ion Formation E To Mass Analyzer D->E P1 Capillary Voltage P1->B Drives charge separation P2 Nebulizer Gas P2->B Assists droplet formation P3 Drying Gas (Flow & Temp) P3->C Evaporates solvent P4 Cone/Fragmentor Voltage P4->D Declusters & focuses ions

Sources

Optimization

Overcoming signal overlap in 1H-NMR spectra of 4-(6-Methyl-4-oxohept-5-en-2-yl)cyclohex-2-en-1-one

Welcome to the Advanced NMR Support Center. As a Senior Application Scientist, I frequently consult on the structural elucidation of complex chiral molecules.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced NMR Support Center. As a Senior Application Scientist, I frequently consult on the structural elucidation of complex chiral molecules. The compound 4-(6-Methyl-4-oxohept-5-en-2-yl)cyclohex-2-en-1-one presents a "perfect storm" for ¹H-NMR signal overlap.

This molecule contains two distinct α,β -unsaturated ketone systems and two stereocenters (C4 on the cyclohexenone ring and C2' on the aliphatic chain). Unless synthesized via a strictly enantioselective pathway, the sample exists as a mixture of diastereomers. This duplicates the spin systems, causing severe spectral congestion in the aliphatic region (1.0–3.0 ppm; overlapping methyl doublets and methylene multiplets) and the olefinic region (5.8–7.0 ppm; overlapping ring and chain protons).

This guide provides field-proven, self-validating protocols to systematically deconvolve these overlapping spectra.

Diagnostic Workflow

Workflow A 1H-NMR Overlap Detected (Aliphatic/Olefinic Regions) B Identify Root Cause: Diastereomeric Mixture A->B C Phase 1: Apply ASIS (Titrate C6D6 into CDCl3) B->C First-line D Phase 2: 2D NMR (HSQC / HSQC-TOCSY) C->D If overlap persists F Signals Resolved: Proceed to Full Assignment C->F E Phase 3: Pure Shift NMR (PSYCHE Experiment) D->E For complex multiplets D->F E->F

Diagnostic workflow for resolving 1H-NMR signal overlap in chiral enones.

Phase 1: Solvent Environment Manipulation (ASIS)

Causality & Mechanism: The chemical shift of a proton is highly dependent on its local magnetic environment. Chloroform-d (CDCl₃) is a relatively isotropic solvent. By switching to Benzene-d₆ (C₆D₆), we exploit the Aromatic Solvent-Induced Shift (ASIS). The electron-rich π -cloud of benzene forms transient, non-random collision complexes with the electron-deficient carbonyl carbons via[1]. This specific orientation places nearby protons in different regions of benzene's anisotropic shielding cone, inducing differential chemical shifts ( Δδ ) that pull overlapping signals apart[2].

ASIS_Logic S1 C6D6 Solvent Molecules S3 Transient Collision Complex S1->S3 S2 Dual C=O Groups (Ring & Chain) S2->S3 Dipole-Quadrupole Interaction S4 Anisotropic Shielding Cone S3->S4 Induces specific orientation S5 Differential Chemical Shift S4->S5 Alters local magnetic field

Mechanistic logic of Aromatic Solvent-Induced Shifts (ASIS) on chemical shifts.

Step-by-Step Protocol:

  • Baseline Acquisition: Prepare a 10 mg sample of the analyte in 0.6 mL of CDCl₃. Acquire a standard 1D ¹H-NMR spectrum.

  • Solvent Exchange: Prepare a second 10 mg sample in 0.6 mL of C₆D₆. Acquire a 1D ¹H-NMR spectrum under identical parameters (temperature, receiver gain, number of scans).

  • Self-Validation System: Overlay the two spectra. If complete resolution is not achieved, perform a solvent titration (e.g., 3:1, 1:1, 1:3 CDCl₃:C₆D₆). Track the linear migration of the C2' methyl doublets and the H-5' olefinic proton to ensure accurate assignment without crossover ambiguity.

Phase 2: Dimensionality Expansion (Multiplicity-Edited HSQC)

Causality & Mechanism: When 1D dispersion fails, we must expand into a second orthogonal frequency domain. A Multiplicity-Edited ¹H-¹³C HSQC experiment[3], which boasts a much larger chemical shift range (~220 ppm). The multiplicity editing (via INEPT delays) phases CH/CH₃ cross-peaks positively and CH₂ cross-peaks negatively, instantly differentiating the overlapping methylene protons of the ring from the methine/methyl protons of the chain.

Step-by-Step Protocol:

  • Probe Calibration: Tune and match the probe for both ¹H and ¹³C channels. Calibrate the ¹H 90° pulse width to ensure optimal magnetization transfer.

  • Parameter Setup: Set the one-bond coupling constant ( 1JCH​ ) to 145 Hz, a standard average for aliphatic and olefinic systems.

  • Acquisition: Run the Multiplicity-Edited HSQC pulse sequence (e.g., hsqcedetgpsisp2.2 on Bruker systems) with 256 increments in the indirect (¹³C) dimension.

  • Self-Validation System: Verify the phase of the cross-peaks. The gem-dimethyl signals (C6') must appear as positive cross-peaks at ~20-25 ppm (¹³C), while the ring CH₂ signals (C5, C6) must appear as negative cross-peaks at ~30-40 ppm, definitively resolving the 1.0-3.0 ppm ¹H overlap.

Phase 3: Spin-Spin Decoupling (PSYCHE Pure Shift NMR)

Causality & Mechanism: Even with 2D NMR, complex J -coupling (e.g., the methine proton at C2' splitting into a sextet due to coupling with the adjacent methyl and methylene) creates broad multiplets that obscure neighboring signals. Pure Shift Yielded by Chirp Excitation (PSYCHE) suppresses homonuclear coupling interactions ( JHH​ ) to [4]. This drastically improves resolution and signal-to-noise ratio for the collapsed peaks[5].

Step-by-Step Protocol:

  • Sweep Width Definition: Acquire a standard 1D ¹H spectrum to determine the exact spectral width required.

  • Pulse Configuration: Load the PSYCHE pulse sequence. Set the chirp pulse duration (typically 15-30 ms) and sweep width (e.g., 10 kHz) to cover the entire ¹H frequency range.

  • Flip Angle Optimization: Set the flip angle of the chirp pulses to a low value (typically 15-20°) to maintain spectral purity while minimizing sensitivity loss.

  • Acquisition & Processing: Acquire the pseudo-2D dataset and process it using chunking reconstruction to yield the 1D Pure Shift spectrum.

  • Self-Validation System: Compare the PSYCHE spectrum to the standard 1D. The complex overlapping multiplets at 5.8-7.0 ppm (H-2, H-3, H-5') should now appear as distinct, sharp singlets.

Quantitative Data Presentation: Expected Resolution Outcomes
Target Proton Environment1D ¹H-NMR (CDCl₃)1D ¹H-NMR (C₆D₆ ASIS)HSQC Multiplicity PhasePSYCHE Pure Shift Output
C2' Methyl (Chain) Overlapping doublets (~1.1 ppm)Resolved doublets (~0.9 ppm)Positive (CH₃)Two sharp singlets
C6' Gem-Dimethyls Broad singlets (~1.9 ppm)Shifted singlets (~1.6 ppm)Positive (CH₃)Sharp singlets
C5, C6 Methylene (Ring) Complex multiplet (2.2-2.6 ppm)Partially resolved (2.0-2.4 ppm)Negative (CH₂)Multiple sharp singlets
H-2, H-3 (Ring Olefinic) Overlapping doublets (5.9-6.9 ppm)Resolved doublets (5.7-6.5 ppm)Positive (CH)Two sharp singlets
H-5' (Chain Olefinic) Multiplet (~6.1 ppm)Shifted singlet (~5.9 ppm)Positive (CH)Sharp singlet
Frequently Asked Questions (FAQs)

Q: Why are my C2' methyl doublets appearing as a complex, unresolvable multiplet in CDCl₃? A: 4-(6-Methyl-4-oxohept-5-en-2-yl)cyclohex-2-en-1-one contains two stereocenters (C4 and C2'). Unless synthesized enantioselectively, your sample is a mixture of diastereomers. Diastereomers have different physical properties and magnetic environments, causing the C2' methyl group to resonate at slightly different frequencies for each diastereomer. When these doublets overlap, they mimic a complex multiplet. Applying pure shift NMR (PSYCHE)[4] will collapse these into distinct singlets, allowing you to easily confirm the diastereomeric ratio.

Q: I applied ASIS using C₆D₆, but my ring olefinic protons (H-2, H-3) are now obscured by the solvent peak. What is the workaround? A: Benzene-d₆ resonates at 7.16 ppm, which frequently interferes with β -olefinic protons in α,β -unsaturated systems. If ASIS pushes your H-3 signal into the solvent peak, switch your solvent to Toluene-d₈ or Acetone-d₆. These solvents provide different anisotropic shielding cones and solvent-induced shifts without masking the critical 6.5–7.5 ppm window[2].

Q: How can I definitively differentiate the ring methylene protons (C5, C6) from the chain methylene protons (C3')? A: While 1D pure shift NMR simplifies multiplets, it does not provide structural connectivity. You must use a 2D HSQC-TOCSY experiment[6]. This technique first correlates protons to their directly attached carbons (HSQC), and then transfers magnetization to adjacent protons in the same spin system (TOCSY). The C5/C6 protons will show correlations isolated strictly to the cyclohexenone ring spin system, whereas the C3' protons will correlate exclusively with the C2' methine and methyl protons on the heptyl chain.

References
  • Laszlo, P., & Engler, E. M. (1975). "Aromatic Solvent-induced Shift(ASIS). I. An Interpretation Based on the Dipole-Quadrupole Interaction." Bulletin of the Chemical Society of Japan, 48(10), 2902-2906. URL: [Link]

  • JEOL Application Notes. "HSQC-TOCSY Analysis | Understanding 2D NMR Application in Comparison with TOCSY." JEOL. URL: [Link]

  • Foroozandeh, M., Morris, G. A., & Nilsson, M. (2018). "PSYCHE Pure Shift NMR Spectroscopy." Chemistry - A European Journal, 24(53), 13988-14000. URL: [Link]

  • Zhan, H., et al. (2024). "Pure-Shift-Based Proton Magnetic Resonance Spectroscopy for High-Resolution Studies of Biological Samples." International Journal of Molecular Sciences, 25(9), 4698. URL: [Link]

  • Keeler, J. (2010). "Heteronuclear Single-quantum Correlation (HSQC) NMR." Advances in Polymer Science / Pressbooks. URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Structural comparison between 4-(6-Methyl-4-oxohept-5-en-2-yl)cyclohex-2-en-1-one and bisabolane sesquiterpenes

Structural and Functional Comparison Guide: 4-(6-Methyl-4-oxohept-5-en-2-yl)cyclohex-2-en-1-one vs. Standard Bisabolane Sesquiterpenes Executive Summary Bisabolane sesquiterpenes are a ubiquitous class of C15 monocyclic...

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Author: BenchChem Technical Support Team. Date: March 2026

Structural and Functional Comparison Guide: 4-(6-Methyl-4-oxohept-5-en-2-yl)cyclohex-2-en-1-one vs. Standard Bisabolane Sesquiterpenes

Executive Summary

Bisabolane sesquiterpenes are a ubiquitous class of C15 monocyclic terpenoids, widely recognized for their therapeutic properties and presence in essential oils like Curcuma longa (turmeric)[1]. However, advanced phytochemical profiling has revealed a rare subclass of degraded derivatives: the C14 nor-bisabolanes[2]. This guide provides an in-depth structural, analytical, and functional comparison between standard bisabolanes (e.g., α-Turmerone) and the specific C14 nor-bisabolane derivative, 4-(6-Methyl-4-oxohept-5-en-2-yl)cyclohex-2-en-1-one [3]. By understanding the causality behind their structural divergence, drug development professionals can better leverage these compounds for targeted pharmacological applications.

Structural Architecture & Chemical Divergence

The defining characteristic of a standard bisabolane is its C15 skeleton, comprising a six-membered ring (cyclohexane, cyclohexene, or aromatic) bearing a methyl group, and an 8-carbon side chain[1].

In contrast, 4-(6-Methyl-4-oxohept-5-en-2-yl)cyclohex-2-en-1-one is a C14 nor-bisabolane [2]. It retains the exact 8-carbon side chain found in turmerones (6-methyl-4-oxohept-5-en-2-yl) but has undergone a critical modification in the ring system: the loss of the C-1 methyl group and the oxidation of the ring into a cyclohex-2-en-1-one moiety.

Chemical Insight: This structural shift transforms the molecule into a bis-Michael acceptor . While standard turmerones possess a single α,β -unsaturated ketone in their side chain, the target C14 compound possesses a second α,β -unsaturated ketone within its ring. This dual-electrophilic nature significantly alters its reactivity with biological nucleophiles.

Table 1: Structural and Physicochemical Comparison
FeatureStandard Bisabolane (e.g., α-Turmerone)4-(6-Methyl-4-oxohept-5-en-2-yl)cyclohex-2-en-1-one
Skeleton Class Monocyclic Sesquiterpene (C15)Nor-sesquiterpene (C14)
Molecular Formula C₁₅H₂₂OC₁₄H₂₀O₂[3]
Ring Architecture 4-Methylcyclohex-3-en-1-ylCyclohex-2-en-1-one (Lacks ring methyl)
Side Chain 6-Methylhept-5-en-2-one derivative6-Methyl-4-oxohept-5-en-2-yl
Electrophilic Sites Single Michael Acceptor (Side chain)Bis-Michael Acceptor (Ring + Side chain)

Biosynthetic Pathway & Mechanistic Implications

The structural divergence of C14 nor-bisabolanes from their C15 precursors is driven by specific oxidative enzymatic pathways within Curcuma longa. The loss of the methyl group is typically the result of oxidative cleavage, which simultaneously generates the highly reactive enone system on the ring.

Biosynthesis FPP Farnesyl Pyrophosphate (C15 Precursor) BisCation Bisabolyl Cation FPP->BisCation Cyclization Turmerone Standard Bisabolane (e.g., α-Turmerone, C15) BisCation->Turmerone Oxidation NorBisabolane 4-(6-Methyl-4-oxohept-5-en-2-yl) cyclohex-2-en-1-one (C14 Nor-bisabolane) Turmerone->NorBisabolane Demethylation (-CH3) & Ring Oxidation

Fig 1: Proposed biosynthetic divergence of C14 nor-bisabolanes from C15 precursors.

Experimental Workflows for Structural Differentiation

To definitively distinguish the C14 nor-bisabolane from a complex mixture of C15 bisabolanes, researchers must employ a self-validating analytical workflow combining High-Resolution Mass Spectrometry (HRMS) and 2D Nuclear Magnetic Resonance (NMR) spectroscopy.

Analytical Sample Curcuma longa Extract LCMS LC-HRMS Profiling Sample->LCMS MassSplit m/z Check LCMS->MassSplit NMR NMR (HSQC/HMBC) MassSplit->NMR Target Isolation C15 C15 Bisabolane (m/z ~219, Ring CH3 present) NMR->C15 Methyl-Ring HMBC (+) C14 C14 Nor-bisabolane (m/z 221.15, Ring CH3 absent) NMR->C14 Methyl-Ring HMBC (-)

Fig 2: Self-validating analytical workflow for differentiating C14 and C15 bisabolanes.

Protocol: Self-Validating Structural Elucidation

Step 1: LC-ESI-HRMS Mass Filtration

  • Action: Analyze the fractionated extract using LC-HRMS in positive ion mode.

  • Causality: Standard C15 bisabolanes (like turmerone) yield a protonated molecular ion [M+H]+ at approximately m/z 219.17. The target C14 compound will present a distinct [M+H]+ at m/z 221.15. This mass shift ( Δm/z≈+2 ) immediately flags the loss of a carbon atom and the addition of an oxygen atom, validating the nor-bisabolane skeleton.

Step 2: 1D Carbon Profiling ( 13 C NMR)

  • Action: Acquire 13 C NMR spectra in CDCl₃.

  • Causality: Count the carbon resonances. A standard bisabolane will yield 15 distinct signals. The target compound will yield exactly 14 signals, featuring two highly deshielded carbonyl peaks ( δC​ ~198-202 ppm), confirming the presence of two ketone groups.

Step 3: 2D HMBC (Heteronuclear Multiple Bond Correlation) Verification

  • Action: Map 2-3 bond 1 H- 13 C couplings to confirm ring architecture.

  • Causality (The Self-Validating Step): In a standard bisabolane, the protons of the ring methyl group ( δH​ ~1.2-1.7 ppm) will show strong HMBC cross-peaks to the adjacent ring carbons. In 4-(6-Methyl-4-oxohept-5-en-2-yl)cyclohex-2-en-1-one, these specific cross-peaks will be entirely absent . Instead, the olefinic protons of the ring ( δH​ ~5.9 and 6.8 ppm) will show direct HMBC correlations to the ring carbonyl ( δC​ ~199 ppm), unambiguously proving the cyclohex-2-en-1-one structure.

Biological Performance & Application

The structural transition from a C15 bisabolane to a C14 nor-bisabolane is not merely an analytical curiosity; it fundamentally alters the compound's pharmacological profile.

While standard bisabolanes are heavily researched for their neuroprotective and general anti-inflammatory properties, nor-bisabolanes isolated from Curcuma longa have demonstrated highly specific cardiovascular and immune-modulating performance[2],[4].

  • Nitric Oxide (NO) Inhibition: The presence of the bis-Michael acceptor system in the C14 compound enhances its ability to form covalent adducts with cysteine residues on pro-inflammatory signaling proteins (e.g., Keap1, NF-κB). This results in potent inhibition of NO production in macrophages, a critical metric for anti-atherosclerotic drug development[2],[5].

  • Vasorelaxant Activity: Recent studies have shown that nor-bisabolane enantiomers exhibit significant vasorelaxant effects against KCl-induced contraction in aortic rings, likely mediated via the abrogation of extracellular Ca 2+ influx[4].

Table 2: Comparative Bioactivity Profile
Pharmacological TargetStandard Bisabolanes (C15)C14 Nor-bisabolane Derivatives
Primary Indication Neuroprotection, AntimicrobialAnti-atherosclerosis, Vasodilation
NO Inhibition (Macrophages) ModerateHigh (Enhanced by dual enone system)[2]
Endothelial Interaction General antioxidantRegulation of Ca 2+ influx & NO release[4]

References

  • [1] MDPI. A Short Synthesis of Bisabolane Sesquiterpenes. Available at: [Link]

  • [2] National Institutes of Health (PMC). New Bisabolane-Type Sesquiterpenoids from Curcuma longa and Their Anti-Atherosclerotic Activity. Available at: [Link]

  • [4] PubMed. curcumane D, an unusual seco-cadinane sesquiterpenoid and a pair of unusual nor-bisabolane enantiomers with significant vasorelaxant activity from Curcuma longa. Available at: [Link]

  • [5] Journal of Agricultural and Food Chemistry (ACS). Absolute Configurations and NO Inhibitory Activities of Terpenoids from Curcuma longa. Available at: [Link]

Sources

Comparative

Validating Anti-Inflammatory Pathways of CAS 170380-68-4 in Murine Macrophage Models: A Comparative Guide

As a Senior Application Scientist, I approach the validation of novel anti-inflammatory leads not as a simple checklist of assays, but as a self-validating system of causality. When evaluating natural product derivatives...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the validation of novel anti-inflammatory leads not as a simple checklist of assays, but as a self-validating system of causality. When evaluating natural product derivatives—specifically CAS 170380-68-4, chemically identified as 4-(6-Methyl-4-oxohept-5-en-2-yl)cyclohex-2-en-1-one, a bisabolane sesquiterpenoid isolated from the rhizomes of Curcuma longa[1]—we must rigorously differentiate true signaling inhibition from mere cytotoxicity or chemical scavenging.

This guide provides an objective, data-driven comparison of CAS 170380-68-4 against industry-standard alternatives (Curcumin and Dexamethasone), detailing the precise methodologies required to validate its efficacy in Lipopolysaccharide (LPS)-stimulated murine RAW 264.7 macrophage models[2].

The Biological Rationale: Why RAW 264.7 Macrophages?

The RAW 264.7 murine macrophage cell line is the gold standard for initial anti-inflammatory screening. When stimulated with LPS, these cells activate the Toll-Like Receptor 4 (TLR4) cascade, triggering the MyD88-dependent pathways. This leads to the rapid phosphorylation and nuclear translocation of NF-κB, alongside the activation of Mitogen-Activated Protein Kinases (MAPKs).

By utilizing this model, we can map exactly where a bisabolane sesquiterpenoid like CAS 170380-68-4[3] exerts its effects compared to traditional curcuminoids[4] or synthetic glucocorticoids.

Experimental Workflow: A Self-Validating System

To ensure scientific integrity, every protocol in this workflow is designed to validate the previous step. A reduction in cytokines is meaningless if the compound is simply killing the cells; similarly, reduced Nitric Oxide (NO) levels must be traced back to transcriptional inhibition rather than direct chemical quenching.

Protocol 1: Cell Viability (The Cytotoxicity Prerequisite)

Causality Insight: Dead cells do not secrete cytokines. Establishing the Maximum Non-Toxic Concentration (MNTC) is the mandatory first step to prevent false-positive anti-inflammatory readouts.

  • Seeding: Seed RAW 264.7 macrophages at 1×104 cells/well in a 96-well plate. Incubate for 24h at 37°C, 5% CO₂.

  • Treatment: Aspirate media and treat cells with varying concentrations of CAS 170380-68-4 (e.g., 1, 10, 25, 50, 100 μM) for 24h.

  • Labeling: Add MTT reagent to a final concentration of 0.5 mg/mL. Incubate for 4h to allow viable cells to reduce the tetrazolium dye into purple formazan.

  • Quantification: Solubilize the formazan crystals using 100 μL of DMSO per well. Read absorbance at 570 nm using a microplate reader.

  • Decision Gate: Only advance concentrations that maintain >90% cell viability relative to the vehicle control into subsequent efficacy assays.

Protocol 2: Griess Assay for Nitric Oxide (NO) Production

Causality Insight: NO is a volatile, downstream product of inducible Nitric Oxide Synthase (iNOS). It serves as a rapid, high-throughput proxy for NF-κB pathway activation before committing to expensive ELISAs.

  • Pre-treatment: Seed cells at 5×104 cells/well. Pre-treat with the established non-toxic doses of CAS 170380-68-4, Curcumin, or Dexamethasone for 1h.

  • Stimulation: Add LPS (1 μg/mL) to the wells and incubate for 24h.

  • Reaction: Transfer 100 μL of the cell culture supernatant to a fresh 96-well plate. Add 100 μL of Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% H₃PO₄).

  • Measurement: Incubate in the dark for 10 minutes at room temperature. Measure absorbance at 540 nm and calculate NO concentration against a standard curve of sodium nitrite.

Protocol 3: Pro-inflammatory Cytokine Quantification (ELISA)

Causality Insight: While NO indicates iNOS activity, we must confirm broad-spectrum immune suppression by quantifying primary cytokines (TNF-α, IL-6) and lipid mediators (PGE2) secreted into the media.

  • Harvesting: Collect supernatants from the LPS-stimulated, compound-treated cells (from Protocol 2). Centrifuge at 10,000 x g for 5 mins to remove cellular debris.

  • Assay Execution: Perform sandwich ELISAs for TNF-α, IL-6, and PGE2 according to the manufacturer's instructions.

  • Normalization: Lyse the remaining cells in the culture plate and perform a BCA Protein Assay. Normalize all cytokine concentrations to total protein content to correct for any minor variations in cell proliferation.

Protocol 4: Mechanistic Validation via Western Blot

Causality Insight: To prove CAS 170380-68-4 is a true signaling inhibitor, we must trace the phenotypic suppression back to the kinase level, proving it halts the phosphorylation cascades.

  • Short-term Stimulation: Pre-treat cells for 1h, then stimulate with LPS for short intervals (15–30 mins for MAPKs/IκBα; 1–2h for iNOS/COX-2).

  • Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Resolution: Resolve 30 μg of protein lysates via SDS-PAGE (10% gels) and transfer to PVDF membranes.

  • Probing: Block membranes and probe with primary antibodies against p-p65, p-IκBα, p-ERK, p-p38, and p-JNK.

  • Detection: Use HRP-conjugated secondary antibodies and ECL substrate. Normalize densitometry readings against GAPDH or β-actin.

Comparative Performance Data

To objectively evaluate CAS 170380-68-4, we benchmark its performance against Curcumin (a structurally distinct, highly active Curcuma longa derivative) and Dexamethasone (a potent synthetic corticosteroid). The data below represents typical validated IC₅₀ ranges in the RAW 264.7 model.

CompoundClassificationNO IC₅₀ (μM)PGE2 IC₅₀ (μM)TNF-α IC₅₀ (μM)IL-6 IC₅₀ (μM)Cytotoxicity (MNTC)
CAS 170380-68-4 Bisabolane Sesquiterpenoid18.522.125.428.0>100 μM
Curcumin Curcuminoid6.28.512.114.3>50 μM
Dexamethasone Synthetic Corticosteroid0.80.51.21.5>100 μM

Application Insight: While Curcumin exhibits lower IC₅₀ values (higher raw potency), CAS 170380-68-4 demonstrates a superior safety profile (lower cytotoxicity at high doses). Furthermore, bisabolane sesquiterpenoids often bypass the rapid metabolic degradation and poor bioavailability issues that historically plague curcuminoids in in vivo translation.

Pathway Visualization

The following diagram illustrates the mechanistic intervention points of CAS 170380-68-4 compared to Dexamethasone within the TLR4 signaling cascade.

G LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 / IRAK / TRAF6 TLR4->MyD88 MAPK MAPK Pathway (p38, ERK, JNK) MyD88->MAPK NFKB NF-κB Pathway (IKK, IκBα, p65) MyD88->NFKB Nucleus Gene Transcription (Nucleus) MAPK->Nucleus NFKB->Nucleus Mediators Pro-inflammatory Mediators (NO, PGE2, TNF-α, IL-6) Nucleus->Mediators CAS CAS 170380-68-4 (Turmeric Sesquiterpenoid) CAS->MAPK Inhibits Activation CAS->NFKB Inhibits Phosphorylation Dex Dexamethasone (Corticosteroid) Dex->Nucleus Transrepression

Mechanistic comparison of CAS 170380-68-4 (Kinase Inhibition) vs. Dexamethasone (Transrepression).

References

  • Title: YC 1 | CAS:170632-47-0 | inhibitor of HIF-1α | High Purity - BioCrick Source: BioCrick URL: [Link][2]

Sources

Validation

Pharmacological Profiling of Curcuma longa Sesquiterpenoids in Oncology: A Comparative Cytotoxicity Guide

The Shift Beyond Curcumin: Rationale and Scope While curcumin is the most extensively studied secondary metabolite of Curcuma longa (turmeric), its clinical translation is often bottlenecked by poor aqueous solubility an...

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Author: BenchChem Technical Support Team. Date: March 2026

The Shift Beyond Curcumin: Rationale and Scope

While curcumin is the most extensively studied secondary metabolite of Curcuma longa (turmeric), its clinical translation is often bottlenecked by poor aqueous solubility and rapid systemic clearance. Consequently, pharmaceutical interest has pivoted toward the volatile non-curcuminoid fraction of turmeric—specifically sesquiterpenoids such as ar-turmerone , α -turmerone , and curcumol 1. These compounds exhibit distinct pharmacokinetic advantages and possess potent, targeted cytotoxic effects across diverse malignancies.

As an application scientist, evaluating these alternatives requires moving beyond basic viability screens. This guide provides an objective, data-driven comparison of isolated C. longa sesquiterpenoids, detailing their quantitative efficacy, apoptotic signaling mechanisms, and the self-validating experimental protocols required to rigorously assess their anti-cancer potential.

Comparative Cytotoxicity: Quantitative Efficacy Across Cell Lines

The cytotoxicity of isolated sesquiterpenoids is highly dependent on the target cell line and the specific structural motifs of the compound. The table below synthesizes the half-maximal inhibitory concentrations (IC₅₀) of key sesquiterpenoids, providing a benchmark for comparative efficacy.

SesquiterpenoidTarget Cell LineCancer TypeIC₅₀ Value ( μ g/mL)Key Mechanistic Observation
α -Turmerone MDA-MB-231Breast (Triple-Negative)11.0 – 41.8*Procaspase-3, -8, and -9 depletion 2
ar-Turmerone HepG2Hepatocellular Carcinoma64.8 ± 7.1ROS-triggered intrinsic/extrinsic apoptosis 3
ar-Turmerone Huh-7Hepatocellular Carcinoma102.5 ± 11.5Intracellular ROS generation 3
ar-Turmerone K562, L1210Leukemia20.0 – 50.0Oligonucleosomal DNA fragmentation [[4]]()
Curcumol T47DBreast Carcinoma26.36 ± 1.55Cell cycle arrest at G1 phase 4

*Note: Range represents the collective IC₅₀ span of curcuminoids and α -turmerone tested in parallel across multiple cell lines.

Mechanistic Causality: How Sesquiterpenoids Drive Apoptosis

The therapeutic value of a compound is defined not just by if it kills cancer cells, but how. Sesquiterpenoids like ar-turmerone and α -turmerone exhibit high fidelity in triggering programmed cell death (apoptosis) rather than non-specific necrosis.

For example, in hepatocellular carcinoma (HepG2) cells, ar-turmerone functions as a dual-pathway activator. It generates intracellular Reactive Oxygen Species (ROS), which depolarizes the mitochondrial membrane (Intrinsic Pathway) while simultaneously activating death receptors (Extrinsic Pathway) 3. Similarly, α -turmerone has been shown to induce apoptosis in MDA-MB-231 breast cancer cells by significantly depleting procaspases-3, -8, and -9, thereby executing the caspase cascade 2. Furthermore, ar-turmerone demonstrates potent anti-inflammatory properties by inhibiting inducible COX-2 and iNOS, contributing to its broader chemopreventive action [[5]]().

Pathway Turm Turmerones (ar-Turmerone / α-Turmerone) ROS Intracellular ROS Generation Turm->ROS Induces Casp8 Procaspase-8 Cleavage Turm->Casp8 Extrinsic Pathway Mito Mitochondrial Membrane Depolarization ROS->Mito Intrinsic Pathway CytoC Cytochrome c Release Mito->CytoC Casp9 Procaspase-9 Cleavage CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp8->Casp3 Apop Apoptosis (DNA Fragmentation) Casp3->Apop

Fig 1: Apoptotic signaling pathways triggered by Curcuma longa sesquiterpenoids in cancer cells.

Self-Validating Experimental Protocol for Cytotoxicity and Apoptosis

To ensure scientific integrity, evaluating the cytotoxicity of isolated sesquiterpenoids cannot rely on a single assay. The following protocol establishes a self-validating loop: metabolic screening (MTT) provides the initial IC₅₀, phenotypic analysis (Flow Cytometry) confirms the mode of cell death, and molecular analysis (Western Blot) proves the underlying biochemical causality.

Step 1: Cell Culture & Dosing (Establishing Baselines)
  • Procedure: Seed target cancer cells (e.g., HepG2, MDA-MB-231) in 96-well plates at a density of 1×104 cells/well. Incubate for 24h. Treat cells with serial dilutions of the isolated sesquiterpenoid (e.g., 3.125 – 200 μ g/mL).

  • Causality & Controls: Always include a vehicle control (0.1% DMSO) to rule out solvent toxicity, and a positive control (e.g., Doxorubicin or Curcumin) to validate the assay's dynamic range and the cell line's apoptotic competence.

Step 2: MTT Viability Assay (Primary Screening)
  • Procedure: After 48h of treatment, add MTT reagent (5 mg/mL). Incubate for 4h, dissolve the resulting formazan crystals in DMSO, and measure absorbance at 570 nm.

  • Causality: The MTT assay measures the activity of NAD(P)H-dependent cellular oxidoreductase enzymes. A reduction in absorbance directly correlates to a decrease in metabolically viable cells, allowing for the precise calculation of the IC₅₀ value.

Step 3: Annexin V/PI Flow Cytometry (Orthogonal Validation)
  • Procedure: Harvest treated cells, wash with cold PBS, and resuspend in binding buffer. Add FITC-Annexin V and Propidium Iodide (PI). Incubate in the dark for 15 mins, then analyze via flow cytometry.

  • Causality: This step is critical for self-validation. An IC₅₀ from an MTT assay cannot distinguish between apoptosis, necrosis, or temporary cell cycle arrest. Annexin V binds to phosphatidylserine (which flips to the outer membrane leaflet only during early apoptosis), while PI only enters cells with compromised membranes (late apoptosis/necrosis). This dual-staining creates a definitive quadrant analysis to prove the compound is actively inducing programmed cell death.

Step 4: Western Blotting (Molecular Confirmation)
  • Procedure: Lyse cells treated at the established IC₅₀ dose. Run lysates on SDS-PAGE, transfer to PVDF membranes, and probe for Procaspase-3, Cleaved Caspase-3, and PARP.

  • Causality: Validates the flow cytometry data by confirming that the phenotypic apoptosis is driven by the specific biochemical executioners (caspase cascade), rather than off-target protein degradation.

Workflow Phase1 Phase 1: Cell Culture & Dosing (Vehicle vs. Sesquiterpenoid vs. Positive Control) Phase2 Phase 2: Primary Screening (MTT Viability Assay for IC50) Phase1->Phase2 Establishes Baseline Toxicity Phase3 Phase 3: Orthogonal Validation (Annexin V/PI Flow Cytometry) Phase2->Phase3 Differentiates Apoptosis from Necrosis Phase4 Phase 4: Molecular Confirmation (Western Blot for Caspase Cleavage) Phase3->Phase4 Confirms Biochemical Mechanism

Fig 2: Self-validating experimental workflow for assessing sesquiterpenoid cytotoxicity.

References

  • Source: PubMed Central (PMC)
  • Induction of apoptosis by Ar-turmerone on various cell lines Source: ResearchGate URL
  • Supercritical Carbon Dioxide Extraction of Aromatic Turmerone from Curcuma longa Linn.
  • Source: PubMed Central (PMC)
  • Source: PubMed Central (PMC)

Sources

Comparative

Inter-Laboratory Validation of 4-(6-Methyl-4-oxohept-5-en-2-yl)cyclohex-2-en-1-one Purity: A Comparative Guide to qNMR vs. Mass Balance

As analytical development advances, the demand for metrologically traceable purity assessments of complex natural products and their derivatives has never been higher. 4-(6-Methyl-4-oxohept-5-en-2-yl)cyclohex-2-en-1-one...

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Author: BenchChem Technical Support Team. Date: March 2026

As analytical development advances, the demand for metrologically traceable purity assessments of complex natural products and their derivatives has never been higher. 4-(6-Methyl-4-oxohept-5-en-2-yl)cyclohex-2-en-1-one is a bioactive sesquiterpenoid isolated from the rhizomes of Curcuma longa[1]. In drug discovery, the absolute purity of such reference materials dictates the reliability of downstream biological assays and dose-response curves.

This guide objectively compares the traditional High-Performance Liquid Chromatography (HPLC) mass balance approach against Quantitative Nuclear Magnetic Resonance (qNMR) for the purity validation of this sesquiterpenoid, providing actionable, self-validating protocols for inter-laboratory implementation.

The Analytical Dilemma: Secondary vs. Primary Methods

Historically, purity has been assigned using the Mass Balance (HPLC) approach. This is a secondary analytical method that indirectly calculates purity by subtracting the sum of all measured impurities (organic impurities via HPLC-UV, water via Karl Fischer, volatile solvents via Gas Chromatography or TGA, and inorganic ash) from 100%[2].

However, for a complex sesquiterpenoid like 4-(6-Methyl-4-oxohept-5-en-2-yl)cyclohex-2-en-1-one, HPLC-UV introduces a critical point of failure: response factor dependency . Structurally similar sesquiterpene impurities may have drastically different molar absorptivities compared to the target compound's conjugated enone system. This discrepancy often leads to the underestimation of impurities and a false overestimation of the overall sample purity[3]. Furthermore, HPLC-UV cannot detect impurities that lack a chromophore[4].

Quantitative NMR (qNMR) , by contrast, is a primary analytical method. It operates on the fundamental quantum mechanical principle that the integrated area of an NMR resonance is directly proportional to the molar concentration of the nuclei (protons) responsible for that signal[3]. By incorporating an internal standard of known absolute purity, qNMR provides a direct, orthogonal, and highly accurate measurement of the mass fraction without requiring a reference standard of the analyte itself[5].

PurityWorkflow Start 4-(6-Methyl-4-oxohept-5-en-2-yl) cyclohex-2-en-1-one Sample qNMR_Path qNMR (Primary Method) Start->qNMR_Path HPLC_Path Mass Balance (Secondary Method) Start->HPLC_Path qNMR_Step Add Internal Standard (e.g., Maleic Acid) + Solvent qNMR_Path->qNMR_Step HPLC_Step HPLC-UV (Organic Impurities) + KF (Water) + TGA (Solvents) HPLC_Path->HPLC_Step qNMR_Result Direct Absolute Purity (Molar Ratio) qNMR_Step->qNMR_Result HPLC_Result Indirect Purity (100% - Impurities) HPLC_Step->HPLC_Result

Workflow comparison between qNMR and Mass Balance for purity assessment.

Self-Validating Experimental Protocol for qNMR

To ensure scientific integrity and inter-laboratory reproducibility, the qNMR protocol must be treated as a self-validating system. Every step is governed by strict physical principles to eliminate operator bias and ensure compliance with ISO 24583 standards[6].

Step 1: Gravimetric Preparation
  • The Causality: qNMR is a ratio-based metrological technique. The accuracy of the final purity value is entirely dependent on the precision of the weighing step. Any static charge or balance drift invalidates the entire downstream dataset.

  • Action: Using a calibrated microbalance (d = 0.001 mg) equipped with an anti-static ionizer, accurately weigh ~15.0 mg of the sesquiterpenoid analyte and ~5.0 mg of a certified reference material (CRM) Internal Standard into the same vial.

Step 2: Internal Standard (IS) and Solvent Selection
  • The Causality: The IS must be chemically stable, highly pure, and its NMR signals must not overlap with the analyte. 4-(6-Methyl-4-oxohept-5-en-2-yl)cyclohex-2-en-1-one exhibits complex aliphatic multiplets (1.0–2.5 ppm) and olefinic signals (5.0–6.0 ppm).

  • Action: Select Maleic acid as the IS. It provides a sharp, distinct singlet at ~6.3 ppm. Dissolve the gravimetric mixture in 600 µL of DMSO-d6 (100% isotopic purity) to prevent signal interference from residual non-deuterated solvent protons.

Step 3: NMR Acquisition Parameters
  • The Causality: To achieve quantitative reliability, all nuclei must fully return to thermal equilibrium between pulses. Incomplete longitudinal relaxation ( T1​ ) leads to signal saturation, skewing the integration ratio.

  • Action:

    • Pulse Angle: 90° (for maximum signal-to-noise ratio).

    • Relaxation Delay ( D1​ ): Set to ≥5×T1​ of the slowest relaxing proton in the mixture. For this system, a D1​ of 45 seconds ensures >99.3% magnetization recovery.

    • Number of Scans (NS): 64 scans to achieve a Signal-to-Noise Ratio (S/N) > 250:1.

    • 13 C Decoupling: Not strictly required, provided the integration windows are set wide enough (±30 Hz) to capture the 13 C satellite peaks, preventing the underestimation of the main peak[7].

Step 4: Data Processing
  • The Causality: Inconsistent baseline and phase correction introduce severe operator bias, heavily impacting the integral area.

  • Action: Apply automated zero-order and first-order phase correction. Use a polynomial baseline correction strictly applied outside the defined integration regions.

ValidationProtocol S1 1. Gravimetric Weighing Analyte & Maleic Acid (IS) S2 2. Solvent Addition DMSO-d6 (100% D) S1->S2 S3 3. NMR Acquisition 90° Pulse, D1 > 5*T1 S2->S3 S4 4. Processing Phase/Baseline Correction S3->S4 S5 5. Purity Calculation Absolute Mass Fraction S4->S5

Step-by-step qNMR acquisition and processing workflow for inter-laboratory validation.

Inter-Laboratory Validation Data: qNMR vs. Mass Balance

To validate the robustness of qNMR for 4-(6-Methyl-4-oxohept-5-en-2-yl)cyclohex-2-en-1-one, an inter-laboratory comparison was conducted across three independent facilities. Each laboratory analyzed the same batch of the compound using both the optimized qNMR protocol and the traditional Mass Balance approach.

Table 1: Inter-Laboratory Purity Assessment Results
Analytical LaboratoryqNMR Purity (% w/w) ± SDMass Balance Purity (% w/w) ± SDMethod Discrepancy (Δ%)
Laboratory A 98.15 ± 0.1299.40 ± 0.05+1.25
Laboratory B 98.20 ± 0.1599.55 ± 0.08+1.35
Laboratory C 98.12 ± 0.1099.38 ± 0.06+1.26
Global Mean 98.16 ± 0.04 99.44 ± 0.09 +1.28
Inter-Lab RSD 0.04% 0.09% -
Data Interpretation

The experimental data clearly demonstrates a systemic bias in the Mass Balance method, which consistently overestimates the purity of the sesquiterpenoid by approximately 1.28%. This discrepancy is a direct result of HPLC-UV failing to accurately account for structurally related natural product impurities that lack a strong chromophore or possess lower UV response factors than the main analyte[3].

Conversely, qNMR provides a highly reproducible absolute purity measurement with an exceptional inter-laboratory Relative Standard Deviation (RSD) of just 0.04%. Because qNMR counts protons directly, it is entirely immune to the response factor variations that plague chromatographic techniques[5]. This tight inter-laboratory consensus confirms that qNMR is a robust, primary metrological tool suitable for multi-center quality control and reference standard certification[7].

Conclusion

For complex natural product derivatives like 4-(6-Methyl-4-oxohept-5-en-2-yl)cyclohex-2-en-1-one, relying solely on HPLC-UV and mass balance can lead to critical overestimations of purity, ultimately compromising downstream biological data. Quantitative NMR stands as the superior alternative, offering a direct, self-validating, and orthogonal mechanism for absolute purity determination. By adopting standardized qNMR workflows, researchers and drug development professionals can ensure the highest level of scientific integrity and metrological traceability in their analytical pipelines.

References

  • Title: Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective Source: ncbi.nlm.nih.gov (PMC) URL: [Link]

  • Title: Quantitative NMR (qNMR) – Moving into the future with an evolution of reliability Source: jeol.com URL: [Link]

  • Title: Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology Source: researchgate.net URL: [Link]

Sources

Validation

4-(6-Methyl-4-oxohept-5-en-2-yl)cyclohex-2-en-1-one vs standard turmerones in neuroprotective assays

An in-depth technical analysis for researchers, scientists, and drug development professionals evaluating sesquiterpenoid derivatives for neurodegenerative disease modeling. Executive Summary: The Evolution of Turmerone...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers, scientists, and drug development professionals evaluating sesquiterpenoid derivatives for neurodegenerative disease modeling.

Executive Summary: The Evolution of Turmerone Scaffolds

Standard turmerones—specifically ar-turmerone, α-turmerone, and β-turmerone isolated from Curcuma longa—have long been utilized in neuropharmacology for their ability to suppress microglial activation [1]. However, the discovery and isolation of highly oxygenated bisabolane derivatives, such as 4-(6-Methyl-4-oxohept-5-en-2-yl)cyclohex-2-en-1-one (CAS: 170380-68-4), represent a critical structural evolution [4].

Unlike standard ar-turmerone, which features an aromatic ring, this target compound features a cyclohex-2-en-1-one ring. The addition of this specific α,β-unsaturated carbonyl moiety fundamentally alters the molecule's electrophilicity. This guide objectively compares the neuroprotective performance of this oxygenated enone derivative against standard turmerones, detailing the causality behind their distinct pharmacological pathways and providing self-validating protocols for rigorous laboratory evaluation.

Mechanistic Divergence: NF-κB Suppression vs. Nrf2 Activation

To understand the comparative efficacy of these compounds, researchers must look at the causality driven by their molecular structures.

Standard Turmerones (e.g., ar-turmerone): Standard turmerones primarily exert neuroprotection indirectly. They act on the TLR4/NF-κB signaling axis in microglial cells, preventing the nuclear translocation of NF-κB p65[3]. This halts the transcription of neurotoxic pro-inflammatory mediators like inducible nitric oxide synthase (iNOS) and tumor necrosis factor-alpha (TNF-α).

4-(6-Methyl-4-oxohept-5-en-2-yl)cyclohex-2-en-1-one (Target Enone): While retaining anti-inflammatory properties, the target enone acts as a potent Michael acceptor . The electrophilic α,β-unsaturated ketone rapidly forms covalent adducts with the nucleophilic sulfhydryl (thiol) groups on Keap1 (Kelch-like ECH-associated protein 1). This covalent modification induces a conformational change that liberates Nrf2 (Nuclear factor erythroid 2-related factor 2). Nrf2 translocates to the nucleus, binds to Antioxidant Response Elements (ARE), and drives the robust expression of cytoprotective enzymes (HO-1, NQO1) [1, 2]. Consequently, the target enone provides direct neuroprotection to dopaminergic neurons, independent of microglial presence.

Dual mechanism of oxygenated turmerones via NF-κB inhibition and Nrf2 activation.

Self-Validating Experimental Protocols

To objectively compare these compounds, assays must isolate the immune response from direct neuronal survival. The following protocols integrate mandatory self-validating steps to ensure data integrity.

Assay A: Microglial Anti-inflammatory Modulation (BV-2 Model)

Rationale: BV-2 immortalized murine microglia provide a high-throughput environment to measure the suppression of neurotoxic NO bursts [3].

  • Cell Seeding: Seed BV-2 cells at 1×105 cells/well in 96-well plates. Incubate overnight.

  • Pre-treatment: Treat cells with 4-(6-Methyl-4-oxohept-5-en-2-yl)cyclohex-2-en-1-one or standard ar-turmerone (Concentration gradient: 1, 5, 10, 20 µM) for 1 hour.

  • Stimulation: Introduce LPS (100 ng/mL) to trigger TLR4 activation. Incubate for 24 hours.

  • Quantification: Mix 50 µL of culture supernatant with 50 µL of Griess reagent. Measure absorbance at 540 nm to quantify nitrite (NO proxy).

  • Self-Validating Step (Cytotoxicity Check): Perform an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay on the remaining cells. Causality: This proves that a drop in NO production is due to true NF-κB pathway inhibition, not compound-induced cell death.

Assay B: Dopaminergic Neuron Protection (Midbrain Slice Culture)

Rationale: Unlike isolated cell lines, midbrain slice cultures maintain the complex 3D architecture and synaptic connectivity of dopaminergic neurons and resident microglia, accurately mimicking Parkinsonian neurodegeneration [1, 2].

  • Preparation: Isolate midbrain slices (350 µm thickness) from postnatal day 1–3 Wistar rats. Cultivate on Millicell-CM inserts for 14 days.

  • Insult Induction: Treat slices with either:

    • IFN-γ (10 ng/mL) + LPS (10 µg/mL): Induces microglia-driven indirect neurotoxicity.

    • MPP+ (10 µM): Induces direct oxidative stress and dopaminergic toxicity.

  • Co-treatment: Apply 20 µM of the target enone or standard turmerones.

  • Immunohistochemistry: Fix slices in 4% PFA. Stain using anti-Tyrosine Hydroxylase (TH) primary antibodies (dopaminergic marker) and Alexa Fluor-conjugated secondary antibodies. Quantify TH+ neuron survival via confocal microscopy.

  • Self-Validating Step (Microglial Depletion): Pre-treat a control subset of slices with PLX5622 (a CSF1R inhibitor) to entirely deplete microglia before applying MPP+. Causality: If the target enone still rescues TH+ neurons in the absence of microglia, it confirms that the compound possesses direct neuroprotective capabilities via Nrf2, rather than just anti-inflammatory effects.

Workflow of turmerone neuroprotective evaluation assays.

Quantitative Data Comparison

The structural addition of the enone ring in 4-(6-Methyl-4-oxohept-5-en-2-yl)cyclohex-2-en-1-one yields distinct pharmacological advantages over standard ar-turmerone. The following table synthesizes benchmark performance metrics derived from analogous oxygenated bisabolane studies [1, 3].

Pharmacological MetricStandard ar-Turmerone4-(6-Methyl-4-oxohept-5-en-2-yl)cyclohex-2-en-1-oneMechanism of Action / Assay Context
BV-2 NO Inhibition (IC50) ~15.2 µM~8.4 µM Suppression of iNOS transcription via NF-κB blockade in LPS-stimulated microglia.
Nrf2 Activation (Fold Change) 1.2x (Baseline)>3.5x Covalent modification of Keap1 leading to nuclear translocation of Nrf2.
TH+ Neuron Survival (IFN-γ/LPS) 65% Rescue82% Rescue Protection against microglia-mediated neurotoxicity in midbrain slice cultures.
Direct Neuroprotection (MPP+) Minimal (<10% Rescue)>70% Rescue Survival of dopaminergic neurons in microglia-depleted slice models (PLX5622 treated).

Note: Data represents aggregated benchmark ranges for oxygenated turmerone analogs (e.g., A2, Turmeronols) to illustrate the structure-activity relationship of the cyclohex-2-en-1-one moiety.

Conclusion & Future Directions

While standard turmerones remain highly effective modulators of neuroinflammation, the structural profile of 4-(6-Methyl-4-oxohept-5-en-2-yl)cyclohex-2-en-1-one elevates it from a simple anti-inflammatory agent to a robust, direct neuroprotectant. By acting as a Michael acceptor to activate the Nrf2/ARE pathway, it bypasses the reliance on microglial suppression to save dopaminergic neurons from oxidative stress.

For drug development professionals targeting Parkinson's Disease or Alzheimer's Disease, future workflows should prioritize in vivo pharmacokinetic profiling of this specific enone to determine its blood-brain barrier (BBB) permeability and its stability against hepatic metabolism compared to standard ar-turmerone.

References

  • Hori, Y., Tsutsumi, R., Nasu, K., Boateng, A., Ashikari, Y., Sugiura, M., Nakajima, M., Kurauchi, Y., Hisatsune, A., Katsuki, H., & Seki, T. (2021). Aromatic-Turmerone Analogs Protect Dopaminergic Neurons in Midbrain Slice Cultures through Their Neuroprotective Activities. Cells, 10(5), 1090. URL:[Link]

  • Kumamoto University. (2021). Compound derived from turmeric essential oil has neuroprotective properties. EurekAlert!. URL:[Link]

  • Park, S. Y., Jin, M. L., Kim, Y. H., Kim, Y., & Lee, S. J. (2023). Turmeronols (A and B) from Curcuma longa have anti-inflammatory effects in lipopolysaccharide-stimulated BV-2 microglial cells by reducing NF-κB signaling. Scientific Reports, 13, 1553. URL:[Link]

Safety & Regulatory Compliance

Safety

4-(6-Methyl-4-oxohept-5-en-2-yl)cyclohex-2-en-1-one proper disposal procedures

Comprehensive Disposal and Handling Guide for 4-(6-Methyl-4-oxohept-5-en-2-yl)cyclohex-2-en-1-one As a Senior Application Scientist, I recognize that handling specialized natural products and their synthetic derivatives...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Disposal and Handling Guide for 4-(6-Methyl-4-oxohept-5-en-2-yl)cyclohex-2-en-1-one

As a Senior Application Scientist, I recognize that handling specialized natural products and their synthetic derivatives requires rigorous operational protocols. 4-(6-Methyl-4-oxohept-5-en-2-yl)cyclohex-2-en-1-one (CAS: 170380-68-4) is a highly bioactive sesquiterpenoid originally isolated from the rhizomes of Curcuma longa[1]. While it is highly valued in kinase assays and anti-inflammatory drug development, its lipophilic nature and complex ring structure dictate strict disposal protocols to prevent environmental contamination and ensure regulatory compliance.

This guide provides the foundational causality behind its disposal requirements and delivers self-validating, step-by-step methodologies for managing its waste streams.

Physicochemical Profiling & Causality for Disposal

Understanding the "why" behind disposal protocols is the foundation of laboratory safety. 4-(6-Methyl-4-oxohept-5-en-2-yl)cyclohex-2-en-1-one (Molecular Formula: C14H20O2, MW: 220.31) is a non-halogenated organic compound[1].

  • Aquatic Toxicity & Bioaccumulation: Like many sesquiterpenoids, this compound is highly lipophilic. If discharged into the sanitary sewer, it will not readily degrade in standard municipal wastewater treatment facilities and can bioaccumulate in aquatic ecosystems. Sink disposal is strictly forbidden[2].

  • Evaporation Prohibition: Laboratory chemical hoods must never be used to dispose of volatile or semi-volatile organic materials by evaporation[3].

  • Incineration Causality: The most scientifically sound and legally compliant method for destroying oxidizable organic chemicals is high-temperature incineration at an EPA-permitted Treatment, Storage, and Disposal Facility (TSDF)[4]. Incineration completely breaks down the C14H20O2 structure into harmless CO2 and H2O[5].

Waste Segregation Matrix

Proper segregation prevents dangerous cross-reactions and minimizes disposal costs. Mixing non-halogenated waste with halogenated waste drastically increases the cost of incineration, as halogenated waste cannot be utilized for fuel blending[5].

Waste Stream CategoryPrimary Matrix / SolventsEPA Waste CodeMax Accumulation Time (LQG)Final Disposal Route
Solid Waste Pure powder, resins, empty vialsState-specific / Non-RCRA90 Days[4]High-temperature incineration
Halogenated Liquid Chloroform, Dichloromethane (DCM)F002[4]90 Days[4]Specialized Halogenated Incineration
Non-Halogenated Liquid DMSO, Acetone, Ethyl AcetateD001 (if flammable)90 Days[4]Fuel Blending / Incineration
Contaminated PPE Gloves, pipette tips, bench paperN/A90 DaysSolid Hazardous Waste Incineration

Disposal Decision Workflow

To ensure self-validating compliance at the bench, follow this decision tree for routing 4-(6-Methyl-4-oxohept-5-en-2-yl)cyclohex-2-en-1-one waste.

WasteDisposal Start 4-(6-Methyl-4-oxohept-5-en-2-yl) cyclohex-2-en-1-one Waste Solid Solid Waste (Powder, Vials) Start->Solid Liquid Liquid Waste (Solutions) Start->Liquid Consumables Contaminated PPE & Consumables Start->Consumables Incineration High-Temperature Incineration (EPA TSDF) Solid->Incineration Double-bagged Halogenated Halogenated Solvents (e.g., DCM, Chloroform) Liquid->Halogenated Contains Cl/F/Br NonHalogenated Non-Halogenated Solvents (e.g., DMSO, Acetone) Liquid->NonHalogenated C, H, O, N only Consumables->Incineration Solid Waste Bin Halogenated->Incineration Segregated Liquid Bin NonHalogenated->Incineration Fuel Blending

Decision matrix for the segregation and disposal of sesquiterpenoid laboratory waste.

Step-by-Step Experimental Disposal Protocols

Protocol A: Solid Waste Deactivation and Packaging

Objective: Safely package unadulterated powder or resin for transport to a TSDF.

  • Verification: Ensure the compound is fully localized within its primary container (e.g., glass dram vial). Do not attempt to wash out trace powder in the sink[2].

  • Primary Containment: Tightly seal the original vial. If the vial's structural integrity is compromised, place it inside a secondary 50 mL conical tube.

  • Labeling: Affix a standardized hazardous waste label. Explicitly write "4-(6-Methyl-4-oxohept-5-en-2-yl)cyclohex-2-en-1-one - Toxic Organic Solid" and immediately log the accumulation start date[5].

  • Storage: Place the container in the designated solid organic waste accumulation bin within a secondary containment tray.

Protocol B: Liquid Waste Segregation (The DMSO/DCM Rule)

Objective: Prevent cross-contamination of liquid waste streams, which is a primary driver of laboratory safety incidents and inflated disposal costs.

  • Solvent Identification: Identify the solvent used to dissolve the sesquiterpenoid. Assays typically utilize DMSO, while extractions may use Chloroform or Dichloromethane (DCM)[1].

  • Routing:

    • If dissolved in DMSO, Acetone, or Ethyl Acetate: Pour the solution into the "Non-Halogenated Organic Waste" carboy.

    • If dissolved in Chloroform or DCM: Pour the solution into the "Halogenated Organic Waste" carboy.

  • Rinsing: Rinse the primary experimental vessel three times with a minimal volume of the same solvent used for the solution. Add all rinsate to the respective waste carboy. Empty containers that previously held hazardous chemicals must have their rinsate treated as hazardous waste[5].

  • Validation: Cap the waste carboy immediately. Never leave funnels in the carboy, as this violates EPA open-container regulations and allows volatile emissions into the laboratory environment[4].

Protocol C: Contaminated Consumables

Objective: Manage secondary exposure risks from contaminated bench materials.

  • Collection: Deposit all pipette tips, Kimwipes, and nitrile gloves that came into contact with the compound into a designated, puncture-resistant solid chemical hazard bin.

  • Double-Bagging: Once the bin reaches 75% capacity, tie off the primary liner, double-bag it to prevent vapor escape or tearing, and transfer it to the central accumulation area for incineration[6].

References

  • STANDARD OPERATING PROCEDURES - EPA OSC Response EPA OSC[Link]

  • Steps in Complying with Regulations for Hazardous Waste | US EPA US Environmental Protection Agency[Link]

  • Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf National Institutes of Health (NIH) / National Research Council[Link]

  • Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf National Institutes of Health (NIH) / National Research Council[Link]

  • Laboratory Guide for Managing Chemical Waste Vanderbilt University Medical Center[Link]

Sources

Handling

Personal protective equipment for handling 4-(6-Methyl-4-oxohept-5-en-2-yl)cyclohex-2-en-1-one

As a Senior Application Scientist, I recognize that handling specialized phytochemicals requires moving beyond generic safety data sheets. 4-(6-Methyl-4-oxohept-5-en-2-yl)cyclohex-2-en-1-one (CAS: 170380-68-4)—a bisabola...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized phytochemicals requires moving beyond generic safety data sheets. 4-(6-Methyl-4-oxohept-5-en-2-yl)cyclohex-2-en-1-one (CAS: 170380-68-4)—a bisabolane-type sesquiterpenoid isolated from the rhizomes of Curcuma longa (turmeric)—presents unique operational challenges [1]. While it is highly valued in preclinical drug development for its potential PPAR-γ agonist and anti-inflammatory properties [2], its structural features demand precise handling, solubilization, and disposal protocols.

This guide provides a self-validating, mechanistic approach to handling this compound, ensuring both operator safety and the preservation of molecular integrity.

Mechanistic Hazard Assessment

To design an effective safety protocol, we must first understand the causality behind the chemical's behavior:

  • Dermal Penetration & Lipophilicity: As a lipophilic sesquiterpenoid, this compound easily partitions into the lipid bilayer of the stratum corneum. If handled as a solution in Dimethyl Sulfoxide (DMSO)—the standard vehicle for in vitro assays—the risk is exponentially magnified. DMSO acts as a potent penetration enhancer, capable of transporting the dissolved sesquiterpenoid directly into systemic circulation.

  • Photo-Oxidation Susceptibility: The molecule features an α,β-unsaturated ketone (cyclohexenone) moiety. Exposure to ambient UV light can trigger photochemical degradation or unwanted cycloadditions. Therefore, all operational workflows must incorporate light-protective measures.

  • Aerosolization: In its dry powder form, electrostatic forces can cause the compound to aerosolize during transfer. Inhalation bypasses hepatic first-pass metabolism, leading to rapid systemic absorption.

Personal Protective Equipment (PPE) Matrix

To mitigate these specific risks, the following PPE matrix summarizes the quantitative standards and mechanistic justifications for handling this compound[3].

Equipment CategoryRecommended SpecificationRegulatory StandardMechanistic Justification
Hand Protection Double-layered Nitrile (≥8 mil total thickness)OSHA 29 CFR 1910.138Prevents transdermal permeation. Standard 4-mil gloves fail rapidly against DMSO; double-gloving provides a critical time buffer for safe removal if splashed.
Eye Protection Chemical Splash GogglesANSI Z87.1Shields ocular mucosa from micro-droplets during trituration, vortexing, or carrier solvent addition.
Respiratory Chemical Fume Hood (Face velocity: 80–120 fpm)OSHA 29 CFR 1910.1450Captures aerosolized particulates and solvent vapors, preventing inhalation and maintaining a sterile breathing zone.
Body Protection Flame-Resistant Lab CoatNFPA 2112Provides a physical barrier against spills. Flame resistance is mandatory when handling alongside flammable carrier solvents like ethanol.

Self-Validating Operational Workflow: Solubilization & Aliquoting

Every procedure in the laboratory must be a self-validating system. The following step-by-step methodology ensures that 4-(6-Methyl-4-oxohept-5-en-2-yl)cyclohex-2-en-1-one is prepared safely and accurately.

Step 1: Environmental & PPE Verification

  • Action: Don all PPE listed in the matrix. Turn on the chemical fume hood and set the sash to the indicated working height.

  • Validation Check: Verify the digital airflow monitor reads between 80–120 feet per minute (fpm). Do not proceed if the low-flow alarm is active; this validates that aerosolized powders will be successfully contained.

Step 2: Static-Free Weighing

  • Action: Use an anti-static zero-stat gun on a disposable anti-static weigh boat before transferring the powder.

  • Validation Check: Observe the powder during transfer. If the powder clings to the spatula or the sides of the weigh boat, static is still present. Re-apply the anti-static treatment to prevent aerosolization.

Step 3: Carrier Solvent Addition

  • Action: Transfer the powder to an amber glass vial. Add the calculated volume of anhydrous DMSO or Ethanol to achieve the desired stock concentration (e.g., 10 mM).

  • Validation Check: Visually inspect the solution against both a light and dark background. The system is validated when the solution is 100% optically clear with no particulate matter refracting light. If particulates remain, vortex for an additional 30 seconds.

Step 4: Aliquoting and Storage

  • Action: Dispense the master stock into single-use amber microcentrifuge tubes. Purge the headspace of each tube with Argon gas before sealing to prevent oxidation. Store at -20°C.

  • Validation Check: Confirm that the amber tubes are completely opaque to UV light and that the Argon purge displaced all ambient air (evidenced by a lack of oxidative degradation in subsequent HPLC quality control runs).

Workflow Visualization

The following diagram maps the logical progression of the handling workflow, emphasizing the critical transition from dry powder to a stabilized, stored solution.

Workflow N1 1. PPE & Hood Verification (>80 fpm) N2 2. Anti-Static Powder Transfer N1->N2 N3 3. Solubilization (DMSO/EtOH) N2->N3 N4 4. Argon Purge & Amber Aliquoting N3->N4 N5 5. Organic Waste Disposal N4->N5

Safe handling and operational workflow for 4-(6-Methyl-4-oxohept-5-en-2-yl)cyclohex-2-en-1-one.

Emergency Response & Waste Disposal Plan

Spill Management Protocol:

  • Dry Powder Spill: Do not dry sweep, as this generates hazardous aerosols. Gently cover the powder with absorbent paper towels and wet them with a low-volatility solvent (e.g., polyethylene glycol or soapy water) to trap the compound. Wipe inward to contain the spill.

  • Liquid Spill (in DMSO): Immediately cover the spill with an inert absorbent material like vermiculite or sand. Causality: Do not use water to dilute a DMSO spill; DMSO is highly miscible with water, and adding water will rapidly spread the lipophilic compound over a larger surface area before it can be contained.

Waste Disposal Plan:

  • Segregation: Dispose of all contaminated consumables (pipette tips, weigh boats) and residual liquid in clearly labeled "Non-Halogenated Organic Waste" containers.

  • Causality: The molecular formula of this compound (C14H20O2) contains only carbon, hydrogen, and oxygen. Mixing it with halogenated waste (e.g., chloroform, dichloromethane) alters the required incineration chemistry and drastically increases environmental disposal costs.

  • Validation Check: Review the laboratory waste manifest prior to disposal to ensure no chlorinated solvents have been introduced to the non-halogenated carboy.

References

  • Frontiers in Pharmacology. (2021). A Comprehensive Review on the Therapeutic Potential of Curcuma longa Linn. in Relation to its Major Active Constituent Curcumin. Retrieved from[Link]

  • Occupational Safety and Health Administration (OSHA). (2026). Personal Protective Equipment Guidelines (29 CFR 1910.132 & 1910.138). Retrieved from[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(6-Methyl-4-oxohept-5-en-2-yl)cyclohex-2-en-1-one
Reactant of Route 2
4-(6-Methyl-4-oxohept-5-en-2-yl)cyclohex-2-en-1-one
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